Product packaging for 1-Bromo-1H-pyrrole(Cat. No.:CAS No. 61930-30-1)

1-Bromo-1H-pyrrole

Cat. No.: B14557481
CAS No.: 61930-30-1
M. Wt: 145.99 g/mol
InChI Key: HVBCJKTZKQWQAU-UHFFFAOYSA-N
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Description

1-Bromo-1H-pyrrole is a useful research compound. Its molecular formula is C4H4BrN and its molecular weight is 145.99 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN B14557481 1-Bromo-1H-pyrrole CAS No. 61930-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61930-30-1

Molecular Formula

C4H4BrN

Molecular Weight

145.99 g/mol

IUPAC Name

1-bromopyrrole

InChI

InChI=1S/C4H4BrN/c5-6-3-1-2-4-6/h1-4H

InChI Key

HVBCJKTZKQWQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)Br

Origin of Product

United States

Foundational & Exploratory

The Synthetic Versatility of 1-Bromo-1H-pyrrole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactions of 1-bromo-1H-pyrrole, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, reactivity, and practical applications of this important building block.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmaceutical agents. The introduction of a bromine atom onto the pyrrole ring dramatically enhances its synthetic utility, providing a handle for a variety of cross-coupling and substitution reactions. This compound, specifically, presents unique reactivity due to the location of the halogen on the nitrogen atom. This guide will explore the key reactions of this compound, including its synthesis, participation in metal-catalyzed cross-coupling reactions, and potential for electrophilic and nucleophilic substitutions, as well as cycloaddition reactions.

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct bromination of pyrrole.

Experimental Protocol: Bromination of Pyrrole

  • Materials: Pyrrole, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF).

  • Procedure: To a solution of pyrrole (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, N-bromosuccinimide (1.05 eq.) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords this compound.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds. These reactions are central to the construction of complex molecular architectures found in many drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of this compound with boronic acids or their derivatives offers a powerful method for the synthesis of N-aryl pyrroles. While specific data for this compound is limited, the general conditions for related bromopyrroles can be adapted. A key consideration is the potential for debromination as a side reaction.[1]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)90Moderate to Excellent[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME80Good[1]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, Cesium Carbonate, Dioxane, Water.

  • Procedure: To a degassed mixture of this compound (1.0 eq.), arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.) in a 4:1 mixture of dioxane and water, Pd(PPh₃)₄ (0.1 eq.) is added. The reaction mixture is heated to 90 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1]

Suzuki_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation N-Arylpyrrole N-Arylpyrrole Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->N-Arylpyrrole

Caption: Suzuki-Miyaura coupling of this compound.

Stille Coupling

The Stille coupling enables the formation of C-C bonds by reacting this compound with organostannanes. This reaction is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a significant drawback.[2]

Coupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Yield (%)Reference
(Tributylstannyl)benzenePd(PPh₃)₄ (5)-CuI (10)DMF65Moderate[3]
1-Methyl-2-(tributylstannyl)-1H-pyrrolePd₂(dba)₃ (5)P(o-Tol)₃ (10)CuI (10)DMF6551[3]

Experimental Protocol: General Stille Coupling

  • Materials: this compound, Organostannane, Pd(PPh₃)₄, Copper(I) iodide, DMF.

  • Procedure: In a flame-dried flask under an inert atmosphere, this compound (1.0 eq.), the organostannane (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) are dissolved in anhydrous DMF. The mixture is heated to 65 °C for 12-24 hours. The reaction is then cooled, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is washed with aqueous KF solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to N-alkynyl pyrroles. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[4]

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRoom Temp.Good[4][5]
1-OctynePd(OAc)₂ (5)-Et₃NNMP90Moderate[5]

Experimental Protocol: General Sonogashira Coupling

  • Materials: this compound, Terminal alkyne, Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine, THF.

  • Procedure: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in a mixture of THF and triethylamine, Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.) are added. The reaction is stirred at room temperature under an inert atmosphere for 6-12 hours. The solvent is evaporated, and the residue is taken up in diethyl ether, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography yields the N-alkynyl pyrrole.[4][5]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Transmetalation_Pd Transmetalation Oxidative_Addition->Transmetalation_Pd R-Pd(II)-X R-X This compound R-X->Oxidative_Addition Reductive_Elimination Reductive Elimination Transmetalation_Pd->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product N-Alkynylpyrrole Cu(I)-X Cu(I)-X Alkyne_Coordination Alkyne_Coordination Cu(I)-X->Alkyne_Coordination Deprotonation Deprotonation Alkyne_Coordination->Deprotonation Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Alkyne_Coordination Base Base Base->Deprotonation Copper_Acetylide Copper_Acetylide Deprotonation->Copper_Acetylide Cu(I) Acetylide Copper_Acetylide->Transmetalation_Pd

Caption: Sonogashira coupling catalytic cycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aminopyrroles by coupling this compound with various amines. This reaction is highly valuable for introducing nitrogen-containing functional groups.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
MorpholinePd(dba)₂ (2)tBuDavePhos (4)NaOtBu (1.2)Toluene8067[6]
AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100Good[7]

Experimental Protocol: General Buchwald-Hartwig Amination

  • Materials: this compound, Amine, Pd(dba)₂, tBuDavePhos, Sodium tert-butoxide, Toluene.

  • Procedure: A mixture of this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(dba)₂ (0.02 eq.), and tBuDavePhos (0.04 eq.) in anhydrous toluene is heated at 80-100 °C in a sealed tube for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[6]

Other Notable Reactions

Halogen Dance

Under certain conditions, particularly in the presence of strong bases or acids, bromopyrroles can undergo a "halogen dance" rearrangement, where the bromine atom migrates to a different position on the pyrrole ring.[8][9] For this compound, acidic conditions could potentially lead to the more thermodynamically stable C-bromo isomers.[9] This phenomenon is an important consideration when designing synthetic routes, as it can lead to unexpected products.

Halogen_Dance This compound This compound C-Bromopyrrole C-Bromopyrrole This compound->C-Bromopyrrole [H⁺] or Base

Caption: Halogen dance rearrangement of this compound.

Lithiation and Subsequent Reactions

The regioselectivity of the lithiation of this compound is a key step for further functionalization. While direct lithiation at the C2 position is common for N-substituted pyrroles, the N-bromo substituent may influence this selectivity.[10] The resulting lithiated species can then be trapped with various electrophiles.

Applications in Drug Development

Brominated pyrroles are key intermediates in the synthesis of numerous biologically active compounds, including marine natural products with antibacterial and anticancer properties.[11] The cross-coupling reactions of this compound provide access to a wide range of N-substituted pyrroles, which are prevalent motifs in many pharmaceutical agents. For instance, the synthesis of pyrrole-containing kinase inhibitors often relies on the functionalization of a bromopyrrole core.

Drug_Synthesis_Workflow Start This compound Step1 Suzuki Coupling (Aryl Group Introduction) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Final Assembly Step2->Step3 End Drug Candidate Step3->End

Caption: A generalized workflow for drug synthesis.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its ability to participate in a wide array of metal-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex N-substituted pyrroles, which are of significant interest in drug discovery and development. While the reactivity of the N-Br bond presents unique challenges and opportunities, a thorough understanding of the reaction conditions can lead to the efficient synthesis of a diverse range of valuable compounds. Further research into the specific reactivity of this compound in comparison to its C-bromo isomers will undoubtedly uncover new synthetic applications.

References

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1H-pyrrole is a halogenated derivative of the five-membered aromatic heterocycle, pyrrole. The introduction of a bromine atom to the nitrogen atom of the pyrrole ring significantly influences its chemical reactivity and physical properties, making it a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and safety information are also included to facilitate its use in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₄H₄BrN[PubChem CID: 12450381][1]
Molecular Weight 145.99 g/mol [PubChem CID: 12450381][1]
CAS Number 61930-30-1[PubChem CID: 12450381][1]
Boiling Point 82-83 °C at 200 hPa (for a related compound)[Aldrich 274372 - SAFETY DATA SHEET][2]
Density 1.29 g/mL at 20 °C (for a related compound)[Aldrich 274372 - SAFETY DATA SHEET][2]
Melting Point Not available
Appearance Colorless to yellow liquid (typical for pyrrole derivatives)General knowledge
Solubility Soluble in most organic solventsGeneral knowledge

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following are expected spectral features based on the analysis of pyrrole and its derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals for the α- and β-protons of the pyrrole ring. The chemical shifts are influenced by the electronegativity of the bromine atom and the aromaticity of the ring.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H2, H5 (α-protons)~6.7Triplet~2.5 Hz
H3, H4 (β-protons)~6.2Triplet~2.5 Hz
¹³C NMR Spectroscopy

The carbon NMR spectrum will show two signals corresponding to the two non-equivalent carbon atoms in the pyrrole ring.

CarbonExpected Chemical Shift (ppm)
C2, C5 (α-carbons)~122
C3, C4 (β-carbons)~110
Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for the C-H and C-N stretching and bending vibrations of the pyrrole ring.

Functional GroupExpected Absorption Range (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C=C stretch (aromatic)1600 - 1450
C-N stretch1300 - 1100

Synthesis and Reactivity

Synthesis of this compound

The synthesis of N-substituted pyrroles can be achieved through various methods, with the Paal-Knorr and Clauson-Kaas reactions being the most common. For N-bromination, the use of a brominating agent such as N-bromosuccinimide (NBS) is a standard procedure for introducing a bromine atom onto a nitrogen in a heterocyclic compound.[3]

Experimental Protocol: Synthesis of this compound via N-bromination of Pyrrole

This protocol describes a general procedure for the N-bromination of pyrrole using N-bromosuccinimide.

Materials:

  • Pyrrole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve pyrrole in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a stoichiometric equivalent of N-bromosuccinimide to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The bromine atom on the nitrogen of this compound acts as a leaving group in some reactions and also influences the regioselectivity of electrophilic substitution on the pyrrole ring. Key reactions include electrophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

Pyrrole is an electron-rich aromatic system that readily undergoes electrophilic substitution, preferentially at the C2 position. The N-bromo substituent can influence the reactivity and regioselectivity of these reactions.

Electrophilic_Substitution PyrroleRing This compound Intermediate Carbocation Intermediate PyrroleRing->Intermediate Attack at C2 Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic substitution.

Grignard Reagent Formation and Reactions:

The C-Br bond in brominated pyrroles can be converted to a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.[4]

Experimental Protocol: Formation of a Grignard Reagent from a Bromopyrrole

This protocol provides a general method for the preparation of a pyrrolyl Grignard reagent.

Materials:

  • A bromopyrrole derivative

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A catalytic amount of iodine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the magnesium turnings by adding a crystal of iodine and gently heating under an inert atmosphere until the iodine vapor is visible.

  • Allow the flask to cool to room temperature.

  • Add anhydrous ether or THF to the activated magnesium.

  • Slowly add a solution of the bromopyrrole in the same anhydrous solvent to the magnesium suspension.

  • The reaction is often initiated by gentle heating or sonication.

  • Once the reaction starts, it is typically exothermic and may require cooling to maintain a gentle reflux.

  • Continue stirring until the magnesium is consumed. The resulting solution contains the Grignard reagent and can be used in subsequent reactions.

Caption: Formation of a pyrrolyl Grignard reagent.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for the formation of C-C bonds.

  • Suzuki Coupling: This reaction involves the coupling of the bromopyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.[5]

  • Heck Reaction: In the Heck reaction, the bromopyrrole is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6]

Suzuki_Coupling BromoPyrrole This compound Catalyst Pd Catalyst + Base BromoPyrrole->Catalyst BoronicAcid Organoboron Reagent (R-B(OH)2) BoronicAcid->Catalyst Product Coupled Product Catalyst->Product

Caption: Schematic of a Suzuki cross-coupling reaction.

Safety Information

Potential Hazards:

  • Flammable: Pyrrole and its derivatives are often flammable liquids.

  • Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritant: Can cause skin and eye irritation.

Handling and Storage:

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Store under an inert atmosphere to prevent degradation.

Applications in Drug Development

Pyrrole and its derivatives are important scaffolds in medicinal chemistry and are found in a number of biologically active compounds and approved drugs.[8][9] The bromo-substituent on the pyrrole ring serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions, making bromo-pyrroles valuable intermediates in the synthesis of pharmaceutical agents. They have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents.[10]

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. Its physical and chemical properties, governed by the presence of the bromine atom on the pyrrole nitrogen, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the pursuit of new therapeutic agents.

References

Spectroscopic Analysis of 1-Bromo-1H-pyrrole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-Bromo-1H-pyrrole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of comprehensive experimental data in a single source, this document collates information from various spectroscopic databases and relevant chemical literature. It aims to serve as a foundational resource for professionals engaged in the research and development of pyrrole-containing molecules.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not available

Note: Specific experimental ¹H and ¹³C NMR data for this compound is not consistently reported in publicly accessible literature. The expected spectra would show two distinct signals for the pyrrole ring protons in ¹H NMR and two signals for the carbons in ¹³C NMR, reflecting the C2v symmetry of the molecule.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
Data not available

Note: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and subsequent fragmentation of the pyrrole ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the reviewed literature. However, standard methodologies for NMR, IR, and MS would be applicable.

General Protocol for NMR Spectroscopy:

  • A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution would be transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

  • Data processing would involve Fourier transformation, phase correction, and baseline correction. Chemical shifts would be referenced to tetramethylsilane (TMS) or the residual solvent peak.

General Protocol for IR Spectroscopy:

  • An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a liquid sample, a thin film could be prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet or a Nujol mull could be prepared.

  • The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry:

  • A dilute solution of the sample would be introduced into the mass spectrometer.

  • Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) could be used to generate ions.

  • The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A mass spectrum would be generated, plotting ion intensity against m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Stability and Storage of 1-Bromo-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1H-pyrrole is a reactive N-haloamine of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct stability data, this guide provides a comprehensive overview of its likely stability characteristics and recommended storage conditions. This information is primarily inferred from the known behavior of analogous N-bromo compounds, particularly N-bromosuccinimide (NBS), and the general reactivity of the pyrrole ring. Proper handling and storage are critical to maintain the integrity and reactivity of this compound and to ensure the safety of laboratory personnel.

Introduction to this compound

This compound is a five-membered aromatic heterocycle where the hydrogen atom on the nitrogen is substituted by a bromine atom. This N-Br bond is polarized, rendering the bromine atom electrophilic and making the compound a useful brominating agent and a precursor for various functionalized pyrroles. The pyrrole ring itself is an electron-rich aromatic system susceptible to electrophilic attack and polymerization under acidic conditions. The combination of these two features dictates the stability and reactivity profile of the molecule.

Predicted Stability Profile

  • Thermal Stability: N-bromo compounds are known to be thermally labile. Decomposition is likely to be accelerated at elevated temperatures. While specific decomposition temperatures for this compound are not documented, storage at low temperatures is strongly recommended to minimize thermal degradation.

  • Photochemical Stability: Similar to many N-bromo compounds, this compound is expected to be sensitive to light. Exposure to ultraviolet (UV) or even ambient light can induce homolytic cleavage of the N-Br bond, leading to the formation of radical species and subsequent decomposition.

  • Hydrolytic Stability: The N-Br bond is susceptible to hydrolysis, which would lead to the formation of pyrrole and hypobromous acid. The rate of hydrolysis is likely to be influenced by pH. Both acidic and basic conditions may catalyze the decomposition of the compound.

  • Reactivity with Nucleophiles: The electrophilic nature of the bromine atom makes this compound reactive towards a wide range of nucleophiles, including water, alcohols, and amines. This reactivity is fundamental to its synthetic utility but also contributes to its inherent instability in the presence of such substances.

  • Acid and Base Sensitivity: The pyrrole ring is known to be unstable in the presence of strong acids, which can lead to polymerization. Strong bases can promote elimination and other decomposition pathways in N-halo compounds. Therefore, exposure to both strong acids and bases should be avoided.

Recommended Storage and Handling

Based on the stability profile of related compounds like N-bromosuccinimide, the following storage and handling procedures are recommended for this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °CTo minimize thermal decomposition.
Light Store in an amber, light-tight container.To prevent photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To protect from moisture and oxygen.
Container Tightly sealed, non-metallic container.To prevent hydrolysis and reaction with atmospheric moisture. Metals may catalyze decomposition.
Purity Store in a pure state, free from acidic or basic impurities.Impurities can catalyze decomposition.
Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any volatile decomposition products.

  • Dispensing: When dispensing, use dry, inert spatulas and glassware. Avoid contact with metal spatulas.

  • Incompatible Materials: Keep away from strong acids, strong bases, strong oxidizing agents, reducing agents, and combustible materials.

Potential Decomposition Pathways

The decomposition of this compound can likely proceed through several pathways, as illustrated in the diagram below. These include homolytic cleavage of the N-Br bond upon exposure to light or heat, leading to radical intermediates. Hydrolysis can lead to the formation of pyrrole and hypobromous acid. In the presence of acids, the pyrrole ring itself can undergo polymerization.

cluster_decomposition Decomposition Pathways This compound This compound Radical Pathway Radical Pathway This compound->Radical Pathway Light (hν) / Heat (Δ) Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Acid-catalyzed Polymerization Acid-catalyzed Polymerization This compound->Acid-catalyzed Polymerization H⁺ Pyrrolyl Radical + Br• Pyrrolyl Radical + Br• Radical Pathway->Pyrrolyl Radical + Br• Pyrrole + HOBr Pyrrole + HOBr Hydrolysis->Pyrrole + HOBr Pyrrole Polymer Pyrrole Polymer Acid-catalyzed Polymerization->Pyrrole Polymer

Figure 1. Potential decomposition pathways for this compound.

Experimental Protocols for Stability Assessment (General Approach)

As no specific, validated stability-indicating assay for this compound is published, a general approach for its stability assessment is proposed. This would involve monitoring the disappearance of the parent compound and the appearance of degradation products over time under various stress conditions.

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, would need to be developed and validated.

  • Column: A reverse-phase column (e.g., C18) would be a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate, being mindful of potential reactivity) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Stress Conditions
  • Thermal Stress: Store samples of this compound at various elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C) and room temperature (25°C).

  • Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps) and protect a control sample from light.

  • Hydrolytic Stress: Prepare solutions of this compound in aqueous buffers at different pH values (e.g., acidic, neutral, and basic) and monitor for degradation.

Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of this compound.

cluster_workflow Stability Assessment Workflow A Prepare samples of this compound B Expose to Stress Conditions (Thermal, Light, pH) A->B C Withdraw samples at specified time points B->C D Analyze samples by HPLC C->D E Quantify remaining this compound D->E F Identify and quantify degradation products D->F G Determine degradation kinetics and pathways E->G F->G

Figure 2. General experimental workflow for stability assessment.

Conclusion

While specific stability data for this compound is scarce, a comprehensive understanding of the reactivity of N-halo compounds and the pyrrole nucleus allows for informed recommendations for its storage and handling. The compound should be considered thermally and photochemically labile, as well as sensitive to moisture, acids, and bases. Adherence to the storage and handling guidelines outlined in this document is essential for maintaining the quality of the compound and ensuring laboratory safety. Further experimental studies are warranted to quantitatively determine its stability profile and to develop a validated stability-indicating assay.

An In-Depth Technical Guide to 1-Bromo-1H-pyrrole (CAS Number: 61930-30-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-1H-pyrrole, a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as N-bromopyrrole, is a five-membered aromatic heterocycle where a bromine atom is attached to the nitrogen atom. The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active natural products and synthetic drugs.[1][2] The introduction of a bromine atom on the nitrogen modulates the electronic properties and reactivity of the pyrrole ring, making this compound a valuable intermediate for the synthesis of diverse N-substituted pyrrole derivatives. These derivatives are of significant interest in drug discovery, with applications as anticancer, antimicrobial, and antiviral agents.[3][4] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[5]

PropertyValue
CAS Number 61930-30-1
Molecular Formula C₄H₄BrN
Molecular Weight 145.99 g/mol
IUPAC Name 1-bromopyrrole
SMILES C1=CN(C=C1)Br
InChI InChI=1S/C4H4BrN/c5-6-3-1-2-4-6/h1-4H
InChIKey HVBCJKTZKQWQAU-UHFFFAOYSA-N
XLogP3 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 0
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals for the α- and β-protons of the pyrrole ring. Due to the symmetry of the molecule, the two α-protons (at C2 and C5) would be chemically equivalent, as would the two β-protons (at C3 and C4). This would result in two multiplets. For comparison, the ¹H NMR spectrum of pyrrole in CDCl₃ shows signals at approximately 6.74 ppm (t, 2H) and 6.24 ppm (t, 2H).[8] The presence of the bromine on the nitrogen is expected to influence the chemical shifts of these protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the α- and β-carbons. In the parent pyrrole, these signals appear at approximately 118.5 ppm and 108.2 ppm, respectively. The N-bromo substitution will likely cause a shift in these values.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring, typically above 3000 cm⁻¹. C-N stretching and C=C stretching vibrations within the ring are also expected. The N-Br stretching frequency is anticipated to be in the lower frequency region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 145.99 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion peak and any bromine-containing fragments.

Synthesis and Experimental Protocols

The synthesis of N-substituted pyrroles is a well-established area of organic chemistry.[9][10] While a specific protocol for this compound is not widely published, a common method for the synthesis of N-aryl pyrroles, the Clauson-Kaas reaction, can be adapted. This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[11]

Representative Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrrole[11]

This protocol describes the synthesis of a structurally related N-substituted pyrrole and illustrates the general principles of the Clauson-Kaas reaction.

Materials:

  • 4-bromoaniline

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Dichloromethane

  • Hexane

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.2 mmol), 2,5-dimethoxytetrahydrofuran (1.4 mmol), and 4 mL of glacial acetic acid.

  • Reaction: Heat the mixture in an oil bath at 118 °C with stirring for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane. Add hexane until a beige solid precipitates. Filter the solid and wash with cold hexane. Dry the product and determine the yield.

Characterization: The purity and identity of the product can be confirmed by ¹H NMR spectroscopy and melting point determination.

Figure 1. General workflow for the synthesis of an N-aryl pyrrole via the Clauson-Kaas reaction.

Reactivity and Applications in Drug Development

The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom on the nitrogen, which can affect the nucleophilicity of the pyrrole ring. N-halopyrroles are known to undergo various transformations, making them useful synthetic intermediates.

Electrophilic Substitution

Pyrroles are generally reactive towards electrophiles, with substitution typically occurring at the α-position (C2 or C5).[7] The N-bromo substituent may deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole. However, reactions such as halogenation, nitration, and acylation are still possible, providing routes to polysubstituted pyrroles.

Cross-Coupling Reactions

A key application of brominated aromatic compounds in medicinal chemistry is their use in transition metal-catalyzed cross-coupling reactions.[9] While the N-Br bond in this compound is not typically the site of cross-coupling, the pyrrole ring can be further functionalized with halogens at the carbon positions, which can then participate in reactions like Suzuki, Stille, and Negishi couplings. This allows for the introduction of a wide range of substituents, which is a critical strategy in the design of new drug candidates.[12]

Figure 2. A potential pathway for the functionalization of this compound in drug discovery.
Role in Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[13] N-substituted pyrroles, in particular, have been investigated for a wide range of therapeutic applications. The ability to readily synthesize a variety of N-substituted pyrroles from precursors like this compound (after conversion to other N-substituted analogs) is highly valuable. These compounds have shown promise as:

  • Anticancer Agents: Many pyrrole-containing molecules exhibit potent anticancer activity by targeting various cellular pathways.[14][15]

  • Antimicrobial Agents: The pyrrole nucleus is a key component of several natural and synthetic compounds with antibacterial and antifungal properties.[4]

  • Antiviral Agents: N-substituted pyrroles have been identified as inhibitors of viral entry and replication.[16]

The development of new synthetic routes to functionalized pyrroles is an active area of research, driven by the continued importance of this heterocycle in drug discovery.[5][17]

Safety and Handling

General Precautions for Handling N-Halopyrroles:

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[18]

It is important to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before use.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its reactivity and potential for further functionalization make it an attractive starting material for creating libraries of N-substituted pyrroles for drug discovery programs. This technical guide has provided a summary of its key properties, synthesis, reactivity, and applications, and it is hoped that this information will facilitate its use in advancing chemical and pharmaceutical research. Further investigation into the specific reactivity and biological applications of this compound is warranted to fully exploit its potential.

References

Navigating the Synthesis and Handling of 1-Bromo-1H-pyrrole: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-1H-pyrrole, a halogenated derivative of the fundamental aromatic heterocycle pyrrole, presents a unique set of hazards and requires stringent safety protocols for its handling and use in research and development. This technical guide provides a comprehensive overview of the known hazards associated with this compound and outlines detailed safety precautions to ensure the well-being of laboratory personnel. Due to the limited availability of specific toxicological and physical data for this compound, this guide draws upon information from structurally related brominated pyrrole compounds and general principles of handling N-bromo compounds.

Hazard Identification and Classification

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: GHS Hazard Information for Structurally Similar Compounds

CompoundGHS PictogramsHazard Statements
6-Bromo-7-azaindole H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
4-bromo-1H-pyrrole-3-carbaldehyde H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
5-Bromo-1H-pyrrolo[2,3-b]pyridine H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[2]

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are limited. The following table summarizes available computed data.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₄BrNPubChem[1]
Molecular Weight 145.99 g/mol PubChem[1]
CAS Number 61930-30-1PubChem[1]

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values for this compound, are not available. However, based on the hazards of similar compounds, it should be assumed to be harmful if ingested, inhaled, or absorbed through the skin.

Stability and Reactivity

N-bromo compounds, including N-bromosuccinimide (NBS), are known to be sources of electrophilic bromine and can act as oxidizing agents.[3][4] this compound is expected to share some of this reactivity.

  • Reactivity: Can act as a brominating agent. The N-Br bond is relatively weak and can undergo homolytic or heterolytic cleavage.

  • Stability: May be sensitive to light and moisture. It is advisable to store in a cool, dark, and dry place.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion or decomposition, it may release toxic fumes of hydrogen bromide, nitrogen oxides, and carbon oxides.[2]

Safety Precautions and Handling Protocols

A thorough risk assessment should be conducted before handling this compound. The following safety precautions are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a fume hood or if aerosolization is possible.
Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather All Necessary Materials RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood ControlledDispensing Dispense Compound Carefully WorkInHood->ControlledDispensing ReactionSetup Set up Reaction Under Inert Atmosphere (if necessary) ControlledDispensing->ReactionSetup Quench Quench Reaction and Work-up ReactionSetup->Quench Decontaminate Decontaminate Glassware and Surfaces Quench->Decontaminate WasteDisposal Dispose of Waste in Designated Containers Decontaminate->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocols: N-Bromination of Pyrrole

General Considerations for N-Bromination of Pyrrole:

  • Reagents: Pyrrole, N-bromosuccinimide (NBS), and an appropriate solvent (e.g., tetrahydrofuran (THF), carbon tetrachloride).

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and selectivity.[6] The addition of the brominating agent should be done slowly and in a controlled manner.

  • Work-up: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess brominating agent. This is followed by an aqueous work-up and purification by chromatography or distillation.

Illustrative Experimental Workflow Diagram:

BrominationWorkflow General Workflow for N-Bromination of Pyrrole cluster_reaction Reaction Setup cluster_workup Work-up and Purification DissolvePyrrole Dissolve Pyrrole in Anhydrous Solvent CoolSolution Cool Solution to Low Temperature (e.g., -78°C) DissolvePyrrole->CoolSolution AddNBS Slowly Add N-Bromosuccinimide (NBS) CoolSolution->AddNBS Stir Stir Reaction Mixture AddNBS->Stir QuenchReaction Quench with Reducing Agent Stir->QuenchReaction AqueousWorkup Perform Aqueous Work-up QuenchReaction->AqueousWorkup ExtractProduct Extract with Organic Solvent AqueousWorkup->ExtractProduct Purify Purify by Chromatography or Distillation ExtractProduct->Purify

Caption: A generalized experimental workflow for the N-bromination of pyrrole using NBS.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Disposal

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This guide provides a framework for the safe handling of this compound. Researchers must always consult the most current safety data and conduct a thorough risk assessment before commencing any experimental work. The lack of comprehensive data for this specific compound necessitates a cautious approach, treating it as a substance with significant potential hazards.

References

electrophilic substitution reactions of 1-pentafluorophenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-Pentafluorophenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a versatile building block in synthetic organic chemistry. The presence of the electron-withdrawing pentafluorophenyl group at the nitrogen atom significantly influences the reactivity of the pyrrole ring, directing electrophilic attack primarily to the C2 position. This document details the synthesis of the parent compound and its subsequent formylation and acylation reactions, including the acid-catalyzed rearrangement of 2-acylpyrroles to their 3-acyl isomers.

Synthesis of 1-Pentafluorophenyl-1H-pyrrole

The starting material, 1-pentafluorophenyl-1H-pyrrole, can be synthesized in good yield via the Clauson-Kass pyrrole synthesis.[1]

Experimental Protocol:

A solution of pentafluoroaniline (3.0 g, 16.4 mmol) and 2,5-dimethoxytetrahydrofuran (2.6 g, 19.7 mmol) in glacial acetic acid (30 mL) is refluxed for 3 hours. After cooling, the acetic acid is removed under reduced pressure. The oily residue is then dissolved in diethyl ether and washed sequentially with water and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by steam distillation or vacuum sublimation to afford 1-pentafluorophenyl-1H-pyrrole as a colorless crystalline solid.[1]

Table 1: Synthesis of 1-Pentafluorophenyl-1H-pyrrole

ProductYieldMelting Point (°C)
1-Pentafluorophenyl-1H-pyrrole78%58-60

Data sourced from Hrnčariková and Végh (2003).[1]

Electrophilic Substitution Reactions

Electrophilic substitution reactions on 1-pentafluorophenyl-1H-pyrrole predominantly occur at the C2 position of the pyrrole ring. The following sections detail the key electrophilic substitution reactions that have been reported for this substrate.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto the pyrrole ring, yielding 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde. This reaction proceeds in excellent yield.[1]

To a stirred solution of 1-pentafluorophenyl-1H-pyrrole (1.0 g, 4.29 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), phosphorus oxychloride (0.72 g, 4.72 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at 80 °C for 2 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product. Purification by chromatography on a silica gel column (eluent: toluene) yields pure 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation of 1-pentafluorophenyl-1H-pyrrole with various acid anhydrides in the presence of a Lewis acid catalyst, such as magnesium perchlorate, affords the corresponding 2-acyl derivatives in good yields.[1]

A mixture of 1-pentafluorophenyl-1H-pyrrole (1.0 g, 4.29 mmol), magnesium perchlorate dihydrate (0.1 g), and the appropriate acid anhydride (10 mL) is heated at 80 °C for 4 hours. After cooling, the reaction mixture is poured onto ice. The solution is neutralized with a saturated aqueous solution of sodium carbonate and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous calcium chloride. Removal of the solvent under reduced pressure gives the crude product, which is then purified by column chromatography on silica gel (eluent: toluene) to yield the corresponding 2-acyl-1-pentafluorophenyl-1H-pyrrole.[1]

Table 2: Electrophilic Acylation of 1-Pentafluorophenyl-1H-pyrrole

ProductReagentYieldMelting Point (°C)
1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanoneAcetic anhydride70%45-48
1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)propan-1-onePropionic anhydride72%75-77

Data sourced from Hrnčariková and Végh (2003).[1]

Rearrangement of 2-Acylpyrroles to 3-Acylpyrroles

The 2-acyl derivatives of 1-pentafluorophenyl-1H-pyrrole can be selectively rearranged to the corresponding 3-acyl isomers in nearly quantitative yields by treatment with trifluoromethanesulfonic acid.[1]

The 2-acyl-1-pentafluorophenyl-1H-pyrrole (1.0 g) is dissolved in trifluoromethanesulfonic acid (10 mL) and the mixture is refluxed for 3 hours. The reaction mixture is then cooled and poured onto crushed ice. The aqueous solution is extracted with diethyl ether. The organic layer is separated, washed with a saturated aqueous solution of sodium carbonate, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum sublimation to afford the pure 3-acyl-1-pentafluorophenyl-1H-pyrrole.[1]

Table 3: Acid-Catalyzed Rearrangement of 2-Acyl-1-pentafluorophenyl-1H-pyrroles

Starting MaterialProductYield
1-Pentafluorophenyl-1H-pyrrole-2-carbaldehyde1-Pentafluorophenyl-1H-pyrrole-3-carbaldehydenearly quantitative
1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanone1-(1-Pentafluorophenyl-1H-pyrrol-3-yl)ethanonenearly quantitative
1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)propan-1-one1-(1-Pentafluorophenyl-1H-pyrrol-3-yl)propan-1-onenearly quantitative

Data sourced from Hrnčariková and Végh (2003).[1]

Other Electrophilic Substitution Reactions: Nitration, Halogenation, and Sulfonation

A comprehensive search of the scientific literature did not yield specific experimental protocols or quantitative data for the nitration, halogenation, or sulfonation of 1-pentafluorophenyl-1H-pyrrole. While electrophilic substitution is a cornerstone of pyrrole chemistry, the influence of the strongly electron-withdrawing 1-pentafluorophenyl substituent likely deactivates the pyrrole ring towards these reactions, making them more challenging than for simple N-alkyl or N-aryl pyrroles.

For pyrrole itself, nitration is typically carried out under mild conditions, for example, using nitric acid in acetic anhydride, to avoid polymerization that occurs with stronger nitrating agents like a mixture of nitric and sulfuric acids. Halogenation of pyrroles is often rapid and can lead to polyhalogenated products if not carefully controlled. Sulfonation of pyrrole can be achieved using a sulfur trioxide-pyridine complex. It is plausible that similar mild conditions would be necessary for any successful nitration, halogenation, or sulfonation of 1-pentafluorophenyl-1H-pyrrole, although the specific reagents and reaction conditions would require experimental determination.

Visualizations

Logical Relationship of Synthesis and Reactions

Synthesis and Reactivity of 1-Pentafluorophenyl-1H-pyrrole Pentafluoroaniline Pentafluoroaniline Pyrrole 1-Pentafluorophenyl-1H-pyrrole Pentafluoroaniline->Pyrrole Clauson-Kass Synthesis Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Dimethoxytetrahydrofuran->Pyrrole Formylation Vilsmeier-Haack Formylation Pyrrole->Formylation Acylation Friedel-Crafts Acylation Pyrrole->Acylation Product2a 1-Pentafluorophenyl-1H-pyrrole-2-carbaldehyde Formylation->Product2a Product2b 2-Acyl-1-pentafluorophenyl-1H-pyrroles Acylation->Product2b Rearrangement Acid-Catalyzed Rearrangement Product2a->Rearrangement Product2b->Rearrangement Product3 3-Acyl-1-pentafluorophenyl-1H-pyrroles Rearrangement->Product3

Caption: Synthetic pathway and subsequent electrophilic substitution reactions.

Experimental Workflow for Electrophilic Acylation

Workflow for Friedel-Crafts Acylation Start Start: Mix Reactants (Pyrrole, Anhydride, Catalyst) Heat Heat Reaction Mixture (80 °C, 4 hours) Start->Heat Cool Cool to Room Temperature Heat->Cool Quench Pour onto Ice Cool->Quench Neutralize Neutralize with Na2CO3 Solution Quench->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry Organic Layer (CaCl2) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product 2-Acyl-1-pentafluorophenyl-1H-pyrrole Purify->Product

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Signaling Pathway for Acid-Catalyzed Rearrangement

Proposed Mechanism for Acyl Rearrangement Start 2-Acylpyrrole Protonation Protonation of Acyl Oxygen Start->Protonation H+ Intermediate1 Protonated Intermediate Protonation->Intermediate1 Deacylation Deacylation Intermediate1->Deacylation Acylium Acylium Ion Deacylation->Acylium PyrroleRing Pyrrole Ring Deacylation->PyrroleRing Reacylation Re-acylation at C3 Acylium->Reacylation PyrroleRing->Reacylation Intermediate2 Sigma Complex Reacylation->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation -H+ End 3-Acylpyrrole Deprotonation->End

Caption: Putative pathway for the acid-catalyzed acyl group migration.

References

The Paal-Knorr Reaction: A Comprehensive Technical Guide to the Synthesis of Substituted Pyrroles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains one of the most straightforward and widely utilized methods for the construction of the pyrrole ring. This in-depth technical guide provides a comprehensive overview of the Paal-Knorr reaction for the synthesis of substituted pyrroles, with a focus on its applications in drug discovery and development. We will delve into the reaction mechanism, scope and limitations, detailed experimental protocols, and the role of Paal-Knorr-synthesized compounds in modulating key signaling pathways.

The Core Mechanism of the Paal-Knorr Reaction

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[3][4] The reaction proceeds through a mechanism that was extensively investigated by V. Amarnath et al. in 1991.[4] The proposed mechanism suggests that the reaction is initiated by the protonation of one of the carbonyl groups, which is then attacked by the amine to form a hemiaminal intermediate.[5] Subsequently, the remaining amino group attacks the second carbonyl, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[5] The final step involves the dehydration of this cyclic intermediate to afford the aromatic pyrrole ring.[5]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,4-Diketone hemiaminal Hemiaminal diketone->hemiaminal + R'-NH2, H+ amine Primary Amine (R'-NH2) amine->hemiaminal dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole hemiaminal->dihydroxytetrahydropyrrole Intramolecular cyclization pyrrole Substituted Pyrrole dihydroxytetrahydropyrrole->pyrrole - 2H2O

Paal-Knorr Pyrrole Synthesis Mechanism

Scope and Limitations

The Paal-Knorr reaction is highly versatile, allowing for the synthesis of a wide array of substituted pyrroles by varying both the 1,4-dicarbonyl compound and the primary amine.[4] The substituents R2, R3, R4, and R5 on the resulting pyrrole are derived from the diketone, while the R1 substituent on the nitrogen atom comes from the primary amine.[4] A variety of amines can be employed, including ammonia, aliphatic and aromatic amines, as well as those bearing electron-donating or electron-withdrawing groups.[6]

Traditionally, the reaction has been limited by the availability of the 1,4-diketone starting materials and the often harsh reaction conditions, such as prolonged heating in the presence of strong acids, which may not be suitable for substrates with sensitive functional groups.[6][7] However, numerous modern modifications have been developed to address these limitations. These include the use of milder catalysts, solvent-free conditions, and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[5][7]

Applications in Drug Development

The pyrrole moiety is a key pharmacophore in a multitude of clinically approved drugs and investigational new drug candidates.[1] Substituted pyrroles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] Functionalized pyrrole scaffolds are particularly important in the design of protein kinase inhibitors.[1]

A prominent example of the Paal-Knorr reaction in pharmaceutical manufacturing is the synthesis of Atorvastatin (Lipitor), a widely prescribed cholesterol-lowering drug.[8] The core pyrrole ring of Atorvastatin is constructed via a Paal-Knorr condensation of a complex 1,4-diketone with a primary amine.[8]

Quantitative Data Summary

The efficiency of the Paal-Knorr reaction is highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative quantitative data from the literature.

1,4-DiketoneAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilinep-Toluenesulfonic acidTolueneReflux3 h85[7]
2,5-HexanedioneBenzylamineIodineNoneRoom Temp15 min95[7]
2,5-Hexanedione4-BromoanilineSalicylic acidNone (MW)-15 s92[9]
2,5-HexanedioneAnilineSilica sulfuric acidNoneRoom Temp3 min98[7]
AcetonylacetoneVarious primary aminesCATAPAL 200 (Alumina)None6045 min68-97[10]

Table 1: Comparison of Various Catalysts and Conditions for the Paal-Knorr Synthesis of N-Substituted Pyrroles.

EntryAmineProductYield (%)
1n-Butylamine1-n-Butyl-2,5-dimethyl-1H-pyrrole98
2Benzylamine1-Benzyl-2,5-dimethyl-1H-pyrrole94
3Aniline1-Phenyl-2,5-dimethyl-1H-pyrrole95
44-Methoxyaniline1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole92
54-Nitroaniline1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole85

Table 2: Synthesis of N-Substituted 2,5-Dimethylpyrroles from 2,5-Hexanedione in Water at 100°C for 15 minutes. (Data sourced from a study on Paal-Knorr synthesis in water, actual reference not provided in snippets).

Detailed Experimental Protocols

General Procedure for the Synthesis of N-Substituted Pyrroles using Silica Sulfuric Acid under Solvent-Free Conditions

To a mixture of a 1,4-diketone (1 mmol) and an amine (1 mmol), silica sulfuric acid (0.05 g) is added.[7] The mixture is then stirred at room temperature for the appropriate time (typically 3-15 minutes).[7] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with diethyl ether, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.[7] This method has been reported to give very high yields in short reaction times.[7]

Microwave-Assisted Paal-Knorr Synthesis of Polysubstituted Pyrroles

A solution of a 1,4-dicarbonyl compound (1 mmol) and a primary amine (1.2 mmol) in a suitable solvent (e.g., acetic acid or ethanol) is placed in a microwave reactor vial. The reaction mixture is irradiated at a specified temperature (e.g., 120-160°C) for a short period (e.g., 2-15 minutes).[9] After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired polysubstituted pyrrole. This microwave-assisted protocol has been shown to dramatically reduce reaction times compared to conventional heating.[9]

Experimental_Workflow Reactants 1,4-Diketone + Primary Amine + Catalyst Reaction Reaction (e.g., Stirring at RT or Microwave Irradiation) Reactants->Reaction Workup Work-up (e.g., Filtration, Solvent Evaporation) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pure Substituted Pyrrole Purification->Product

General Experimental Workflow for Paal-Knorr Synthesis

Relevant Signaling Pathway: Cholesterol Biosynthesis and Inhibition by a Paal-Knorr Product

The clinical significance of the Paal-Knorr synthesis is exemplified by its application in the synthesis of Atorvastatin, an inhibitor of HMG-CoA reductase.[8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[11] By inhibiting this key enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver.[6] This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[12]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin Atorvastatin (Paal-Knorr Product) Atorvastatin->HMG_CoA_Reductase Inhibits

Inhibition of Cholesterol Biosynthesis by Atorvastatin

Conclusion

The Paal-Knorr reaction remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile method for the synthesis of substituted pyrroles. Its adaptability to modern synthetic techniques, such as microwave-assisted and solvent-free conditions, has further enhanced its utility. For researchers, scientists, and drug development professionals, a thorough understanding of the Paal-Knorr synthesis is invaluable for the design and synthesis of novel pyrrole-containing compounds with therapeutic potential. The successful application of this reaction in the large-scale synthesis of blockbuster drugs like Atorvastatin underscores its enduring importance in the pharmaceutical industry. Future innovations in catalyst development and reaction conditions will undoubtedly continue to expand the scope and applicability of this venerable reaction.

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-1H-pyrrole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Bromo-1H-pyrrole as a versatile building block in organic synthesis. The focus is on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules, including pharmaceutical intermediates and novel materials.

1. Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the pyrrole moiety onto various molecular scaffolds. The presence of the bromine atom on the nitrogen atom allows for a range of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, enable the formation of C-C and C-N bonds, providing access to a diverse array of substituted pyrroles.

Due to the potential for debromination and other side reactions with the unprotected pyrrole ring, the nitrogen atom is often protected with a suitable protecting group prior to cross-coupling.[1] Common protecting groups include tert-Butoxycarbonyl (Boc), Triisopropylsilyl (TIPS), and -(2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group can influence reaction efficiency and must be considered in the experimental design.

2. Palladium-Catalyzed Cross-Coupling Reactions

This compound, particularly in its N-protected form, is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These methods offer a powerful means to construct complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. N-protected this compound can be coupled with a variety of aryl- and heteroarylboronic acids or their esters to yield N-arylpyrroles.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-1-Bromo-1H-pyrrole with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of N-protected bromopyrroles.[1]

Materials:

  • N-Boc-1-Bromo-1H-pyrrole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-1-Bromo-1H-pyrrole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add triphenylphosphine (0.1 mmol) to the flask.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-1-phenyl-1H-pyrrole.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of N-Protected this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane/H₂O901885[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene1001292
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄THF802478

Yields are based on reported values for similar substrates and are representative.

Diagram 1: Suzuki-Miyaura Coupling of N-Boc-1-Bromo-1H-pyrrole

Suzuki_Miyaura reactant1 N-Boc-1-Bromo-1H-pyrrole product N-Boc-1-Phenyl-1H-pyrrole reactant1->product Suzuki-Miyaura Coupling reactant2 Phenylboronic Acid reactant2->product catalyst Pd(0) Catalyst Base catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. N-protected this compound can be effectively coupled with various organostannanes.

Experimental Protocol: Stille Coupling of N-SEM-1-Bromo-1H-pyrrole with (Tributylstannyl)benzene

This protocol is based on general procedures for Stille couplings of heterocyclic halides.[2]

Materials:

  • N-SEM-1-Bromo-1H-pyrrole

  • (Tributylstannyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add N-SEM-1-Bromo-1H-pyrrole (1.0 mmol), (tributylstannyl)benzene (1.2 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tri(2-furyl)phosphine (0.05 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-SEM-1-phenyl-1H-pyrrole.

Table 2: Representative Stille Coupling Reactions of N-Protected this compound

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1(Tributylstannyl)benzenePd₂(dba)₃ (2.5)TFP (5)-Toluene1001688[2]
22-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-CuI (10)DMF801282
3(Tributylstannyl)acetylenePdCl₂(PPh₃)₂ (3)--Dioxane902475

Yields are based on reported values for similar substrates and are representative.

Diagram 2: Stille Coupling of N-SEM-1-Bromo-1H-pyrrole

Stille_Coupling reactant1 N-SEM-1-Bromo-1H-pyrrole product N-SEM-1-Phenyl-1H-pyrrole reactant1->product Stille Coupling reactant2 (Tributylstannyl)benzene reactant2->product catalyst Pd(0) Catalyst catalyst->product

Caption: Stille cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Experimental Protocol: Sonogashira Coupling of N-Tosyl-1-Bromo-1H-pyrrole with Phenylacetylene

This protocol is adapted from general procedures for Sonogashira couplings.

Materials:

  • N-Tosyl-1-Bromo-1H-pyrrole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add N-Tosyl-1-Bromo-1H-pyrrole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Tosyl-1-(phenylethynyl)-1H-pyrrole.

Table 3: Representative Sonogashira Coupling Reactions of N-Protected this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT1290
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF50885
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene601888

Yields are based on reported values for similar substrates and are representative.

Diagram 3: Sonogashira Coupling of N-Tosyl-1-Bromo-1H-pyrrole

Sonogashira_Coupling reactant1 N-Tosyl-1-Bromo-1H-pyrrole product N-Tosyl-1-(phenylethynyl)-1H-pyrrole reactant1->product Sonogashira Coupling reactant2 Phenylacetylene reactant2->product catalyst Pd/Cu Catalyst Base catalyst->product

Caption: Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with a halide.[3] This reaction allows for the synthesis of N-aminopyrroles from N-protected this compound.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-1-Bromo-1H-pyrrole with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination.[4]

Materials:

  • N-Boc-1-Bromo-1H-pyrrole

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (2 mL) and stir for 5 minutes to form the pre-catalyst.

  • In a separate flask, add N-Boc-1-Bromo-1H-pyrrole (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the pre-catalyst solution to the second flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-1-(morpholino)-1H-pyrrole.

Table 4: Representative Buchwald-Hartwig Amination Reactions of N-Protected this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001891[4]
2AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Dioxane1102484
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901688

Yields are based on reported values for similar substrates and are representative.

Diagram 4: Buchwald-Hartwig Amination of N-Boc-1-Bromo-1H-pyrrole

Buchwald_Hartwig reactant1 N-Boc-1-Bromo-1H-pyrrole product N-Boc-1-(morpholino)-1H-pyrrole reactant1->product Buchwald-Hartwig Amination reactant2 Morpholine reactant2->product catalyst Pd Catalyst Base catalyst->product

Caption: Buchwald-Hartwig amination reaction.

This compound, particularly when N-protected, is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex pyrrole-containing molecules. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this reagent in the development of new pharmaceuticals, functional materials, and other valuable chemical entities. Careful selection of protecting groups, catalysts, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

References

Application Notes and Protocols: Suzuki Coupling of 1-Bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The incorporation of the pyrrole motif is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and functional materials. 1-Bromo-1H-pyrrole presents a seemingly straightforward precursor for the synthesis of N-aryl pyrroles via Suzuki coupling. However, the presence of the acidic N-H proton introduces significant challenges, primarily a competing debromination side reaction, which can severely limit the yield of the desired coupled product.[1][2]

This document provides a detailed overview of the conditions for the Suzuki coupling of this compound, addressing the inherent challenges and offering effective protocols for successful coupling.

Challenges: The Role of the N-H Group

The primary obstacle in the Suzuki coupling of N-unsubstituted bromopyrroles is the propensity for debromination, leading to the formation of pyrrole as a major byproduct.[1][2] This side reaction is attributed to the acidic nature of the pyrrole N-H proton, which can interfere with the catalytic cycle. To circumvent this issue, protection of the pyrrole nitrogen is a widely adopted and often necessary strategy to achieve high yields of the desired cross-coupled products.[2] The use of protecting groups, such as the t-butyloxy carbonyl (BOC) group, has been shown to effectively suppress the debromination pathway.[2]

Recommended Strategies for Successful Coupling

Two main strategies are presented for the Suzuki coupling to generate N-aryl pyrroles from a 1-bromopyrrole precursor:

  • Direct Coupling of this compound (with caution): While challenging, direct coupling can be attempted, particularly with highly reactive coupling partners and carefully optimized conditions.

  • Coupling of N-Protected 1-Bromopyrrole followed by Deprotection: This is the more robust and generally recommended approach for achieving high yields and clean reaction profiles.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the Suzuki coupling of both N-unsubstituted and N-protected bromopyrroles with various arylboronic acids.

Table 1: Suzuki Coupling Conditions for N-Protected Bromopyrroles

EntryBromopyrrole DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
11-(SEM)-4-bromopyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)90-95[1]
21-(Boc)-5-bromoindazoleN-(Boc)-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME80290[3]
31-(Boc)-pyrrole derivativePhenylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃ (2)Dioxane/H₂O (4:1)90-85 (with 11% deprotected byproduct)[4]

SEM = (2-(trimethylsilyl)ethoxy)methyl Boc = tert-butyloxycarbonyl dppf = 1,1'-bis(diphenylphosphino)ferrocene DME = 1,2-dimethoxyethane

Note: While direct coupling of this compound is challenging, conditions developed for other N-unsubstituted nitrogen-rich heterocycles can serve as a starting point for optimization.[5] Key considerations include the choice of a bulky, electron-rich phosphine ligand and a suitable base.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-SEM-Protected Bromopyrrole

This protocol is adapted from a procedure for a substituted bromopyrrole and can be applied to other N-protected bromopyrroles with minor modifications.[1]

Materials:

  • N-SEM-protected bromopyrrole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add the N-SEM-protected bromopyrrole (1.0 mmol), arylboronic acid (1.5 mmol), cesium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add dioxane (8 mL) and water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-SEM-protected arylpyrrole.

Protocol 2: Deprotection of the SEM Group

Materials:

  • N-SEM-protected arylpyrrole

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-SEM-protected arylpyrrole in THF.

  • Add a solution of TBAF (1 M in THF) to the mixture.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the N-H arylpyrrole.

Visualizations

Suzuki Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of an N-protected 1-bromopyrrole.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_process Process cluster_products Products & Purification Bromopyrrole N-Protected 1-Bromopyrrole Coupling Suzuki Coupling Reaction Bromopyrrole->Coupling BoronicAcid Arylboronic Acid BoronicAcid->Coupling Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., Cs2CO3) Base->Coupling Solvent Solvent (e.g., Dioxane/H2O) Solvent->Coupling ProtectedProduct N-Protected Arylpyrrole Coupling->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection FinalProduct N-H Arylpyrrole Deprotection->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification

Caption: General workflow for the Suzuki coupling of N-protected 1-bromopyrrole.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 Boronate [R2-B(OR)3]- Boronate->Transmetal Base Base Base->Boronate BoronicAcid R2-B(OH)2 BoronicAcid->Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates Product R1-R2 RedElim->Product Reactant R1-X Reactant->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki coupling of this compound presents a valuable transformation for the synthesis of N-aryl pyrroles. While the direct coupling of the N-unsubstituted substrate is hampered by a debromination side reaction, the use of an N-protecting group strategy offers a reliable and high-yielding alternative. The protocols and conditions outlined in this document provide a comprehensive guide for researchers to successfully implement this important reaction in their synthetic endeavors. Careful consideration of the substrate, catalyst, base, and solvent system is crucial for optimizing the reaction outcome.

References

The Clauson-Kaas Synthesis: A Robust Route to 1-Aryl-1H-Pyrroles for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

The Clauson-Kaas synthesis is a powerful and versatile method for the preparation of N-substituted pyrroles, including the medicinally important class of 1-aryl-1H-pyrroles. This reaction involves the acid-catalyzed condensation of a primary aryl amine with a 2,5-dialkoxytetrahydrofuran, most commonly 2,5-dimethoxytetrahydrofuran. The resulting pyrrole scaffold is a key structural motif in numerous natural products and pharmacologically active compounds, making this synthesis a valuable tool for researchers in organic chemistry, medicinal chemistry, and drug development.

The significance of the Clauson-Kaas synthesis lies in its ability to produce pyrroles with unsubstituted carbon atoms, providing a handle for further functionalization.[1][2] Over the years, numerous modifications to the original protocol have been developed, including the use of various Brønsted and Lewis acid catalysts, as well as the implementation of greener reaction conditions.[1][2]

Applications in Research and Drug Development

1-Aryl-1H-pyrroles are prevalent in a wide range of biologically active molecules, exhibiting activities such as:

  • Anticancer[1][2]

  • Antiviral[1][2]

  • Antibacterial[1][2]

  • Anti-inflammatory[1][2]

  • Antioxidant[1][2]

The Clauson-Kaas synthesis provides a straightforward entry to this important class of compounds, enabling the synthesis of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs. Furthermore, the resulting N-substituted pyrroles can serve as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrrolizines and indolizines.[1][2]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Clauson-Kaas synthesis proceeds through several key steps, as illustrated below. The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form a reactive oxocarbenium ion intermediate. This is followed by nucleophilic attack by the primary aryl amine, subsequent cyclization, and finally dehydration to afford the aromatic pyrrole ring.

Clauson_Kaas_Mechanism A 2,5-Dimethoxytetrahydrofuran B Oxocarbenium Ion Intermediate A->B + H+ D Hemiaminal Intermediate B->D + Aryl Amine (C) C Aryl Amine C->D E Iminium Ion Intermediate D->E - H2O F Cyclized Intermediate E->F Cyclization G 1-Aryl-1H-pyrrole F->G - H2O, -H+

Figure 1. Reaction mechanism of the Clauson-Kaas synthesis.

A general experimental workflow for the synthesis of 1-aryl-1H-pyrroles via the Clauson-Kaas reaction is depicted below. The process typically involves reaction setup, monitoring, workup, and purification of the final product.

Experimental_Workflow start Start reactants Combine Aryl Amine, 2,5-Dimethoxytetrahydrofuran, Catalyst, and Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux or Microwave) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization (e.g., NMR, MS) purification->characterization end End characterization->end

Figure 2. General experimental workflow for the Clauson-Kaas synthesis.

Quantitative Data Summary

The efficiency of the Clauson-Kaas synthesis is highly dependent on the chosen catalyst and reaction conditions. A variety of methods have been reported, ranging from classical thermal heating with Brønsted acids to modern microwave-assisted and greener protocols. A summary of representative conditions and their corresponding yields is provided in the table below.

Catalyst/ConditionsAryl Amine SubstrateSolventTemperatureTimeYield (%)Reference
Acetic AcidVarious aryl aminesAcetic AcidReflux-59-95[1][2]
NaOAc / AcOH/H₂OVarious aryl aminesAcOH/H₂O75 °C2.5 h15-90[1][2]
P₂O₅Various aryl aminesToluene110 °C-46-100[1][2]
NicotinamideAminophenol hydrochlorides1,4-DioxaneReflux-63-77[1]
ZrOCl₂·8H₂O (4 mol%)Various aryl aminesWater60 °C30 min70-98[1][2]
Acetate BufferVarious primary aminesWaterRoom Temp-89-94[1]
Iron(III) ChlorideVarious amines----[1][2]
Copper CatalystVarious aminesWaterReflux-71-96[1][2]
Oxone / MicrowaveVarious aryl aminesAcetonitrile110 °C10-22 minGood to Excellent[3][4][5]
Acetic Acid / MicrowaveVarious aryl aminesAcetic Acid170 °C10-30 min-[6]

Detailed Experimental Protocols

Below are two representative protocols for the synthesis of 1-aryl-1H-pyrroles using the Clauson-Kaas reaction, one employing conventional heating and the other utilizing microwave irradiation for a greener approach.

Protocol 1: Conventional Synthesis of 1-(4-Bromophenyl)-1H-pyrrole [7]

This protocol describes the synthesis of a specific 1-aryl-1H-pyrrole using glacial acetic acid as both the catalyst and solvent under conventional heating.

Materials:

  • 4-Bromoaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Dichloromethane

  • Hexane

  • 50 mL Round-bottomed flask

  • Magnetic stirrer bar

  • Water condenser

  • Magnetic stirring hotplate

  • Oil bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer bar, add 4-bromoaniline (1.2 mmol, 1.0 equiv.), 2,5-dimethoxytetrahydrofuran (1.4 mmol, 1.2 equiv.), and 4 mL of glacial acetic acid.

  • Reaction: Attach a water condenser to the flask and place the apparatus in a preheated oil bath at 118 °C. Stir the reaction mixture vigorously for 2 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of dichloromethane (approximately 20 mL). Add hexane until precipitation of the product as a beige solid is observed.

  • Isolation: Filter the solid product and wash it with cold hexane.

  • Drying and Characterization: Dry the purified product under vacuum, weigh it to calculate the yield, and characterize its structure using ¹H NMR spectroscopy and melting point determination.

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrroles using Oxone [3][5]

This protocol outlines a rapid and efficient synthesis of 1-aryl-1H-pyrroles using Oxone as a catalyst under microwave irradiation.

Materials:

  • Aromatic primary amine

  • 2,5-Dimethoxytetrahydrofuran

  • Oxone (potassium peroxymonosulfate)

  • Solvent (e.g., Acetonitrile)

  • Ethyl acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Microwave reactor vial

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a microwave reactor vial, add the aromatic primary amine (2.5 mmol, 1.0 equiv.), 2,5-dimethoxytetrahydrofuran (3.0 mmol, 1.2 equiv.), and Oxone (0.30 mmol, 0.12 equiv.) in 5 mL of a suitable solvent (e.g., acetonitrile).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 110 ± 10 °C for 10-22 minutes.

  • Monitoring: Monitor the consumption of the amine by TLC.

  • Workup: After the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous MgSO₄.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification (Column Chromatography): Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure 1-aryl-1H-pyrrole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Knorr Pyrrole Synthesis: Mechanism and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Knorr pyrrole synthesis is a cornerstone in heterocyclic chemistry, providing a powerful and versatile method for the synthesis of substituted pyrroles. These five-membered aromatic heterocycles are prevalent in a vast array of natural products, pharmaceuticals, and functional materials, making their synthesis a critical endeavor for chemists in academia and industry. This document provides a detailed overview of the Knorr pyrrole synthesis, including its mechanism, key applications, and comprehensive experimental protocols.

The Knorr Pyrrole Synthesis: An Overview

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a chemical reaction that synthesizes substituted pyrroles from an α-amino-ketone and a compound containing an electron-withdrawing group α to a carbonyl group.[1] Due to the inherent instability and propensity for self-condensation of α-amino-ketones, they are typically generated in situ. A common method for their in situ preparation involves the reduction of an α-oximino-ketone using zinc dust in acetic acid.[1]

A closely related and often confused reaction is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] While both methods yield pyrroles, the starting materials and mechanistic pathways are distinct.

Reaction Mechanism

The mechanism of the Knorr pyrrole synthesis proceeds through a series of condensation and cyclization steps. The reaction is typically catalyzed by zinc and acetic acid and can proceed at room temperature.[1]

The key steps of the mechanism are as follows:

  • Formation of the α-amino-ketone: An α-oximino-β-ketoester is reduced by zinc in acetic acid to form the corresponding α-amino-β-ketoester.[1]

  • Imine/Enamine Formation: The newly formed α-amino-ketone condenses with a β-ketoester to form an imine, which then tautomerizes to a more stable enamine.

  • Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks the carbonyl carbon of the ester group.

  • Dehydration and Tautomerization: The resulting cyclic intermediate eliminates a molecule of water, followed by tautomerization to yield the aromatic pyrrole ring.

Knorr_Pyrrole_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Product alpha-Oximino-ketoester alpha-Oximino-ketoester alpha-Amino-ketone alpha-Amino-ketone alpha-Oximino-ketoester->alpha-Amino-ketone Reduction (Zn, Acetic Acid) beta-Ketoester beta-Ketoester Imine Imine beta-Ketoester->Imine alpha-Amino-ketone->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized_Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Substituted_Pyrrole Substituted_Pyrrole Cyclized_Intermediate->Substituted_Pyrrole Dehydration & Tautomerization

Figure 1: Simplified mechanism of the Knorr pyrrole synthesis.

Applications in Drug Development and Materials Science

The versatility of the Knorr pyrrole synthesis has made it an indispensable tool in the synthesis of a wide range of biologically active molecules and functional materials.

Pharmaceutical Synthesis

The pyrrole scaffold is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. The Knorr synthesis and its variations have been instrumental in the synthesis of several blockbuster drugs.

  • Atorvastatin (Lipitor®): A key intermediate in the industrial synthesis of the cholesterol-lowering drug Atorvastatin is a polysubstituted pyrrole. The Paal-Knorr synthesis, a modification of the Knorr synthesis, is employed to construct this central pyrrole core.

  • Ketorolac (Toradol®): This potent non-steroidal anti-inflammatory drug (NSAID) features a pyrrole ring, the synthesis of which can be achieved through methodologies related to the Knorr synthesis.

  • Sunitinib (Sutent®): An anti-cancer drug used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, Sunitinib contains a substituted pyrrole ring that is crucial for its kinase inhibitory activity.

Porphyrin and Dye Synthesis

The Knorr synthesis is also a foundational method for the preparation of porphyrins, large macrocyclic compounds that are the core of heme in hemoglobin and chlorophyll in plants. By carefully choosing the starting materials, various substituted pyrroles can be synthesized and subsequently condensed to form the porphyrin ring system. This has significant implications in the development of photosensitizers for photodynamic therapy and in the creation of novel dyes and pigments.

Quantitative Data Summary

The efficiency of the Knorr and Paal-Knorr pyrrole syntheses can be influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Catalyst on Paal-Knorr Synthesis of N-substituted Pyrroles [4]

EntryCatalystpKaYield (%)
1p-Toluenesulfonic acid-2.80
2Benzenesulfonic acid-2.80
3Methanesulfonic acid-1.90
4Sulfamic acid1.029
5Oxalic acid1.218-35
6Saccharin2.380-92
7Citric acid3.174-87
8Acetic acid4.750-65

Table 2: Microwave-Assisted Paal-Knorr Synthesis of Various Pyrroles [5]

EntryAmineProductTime (min)Temperature (°C)Yield (%)
1AnilineN-phenyl-2,5-dimethylpyrrole515085
2BenzylamineN-benzyl-2,5-dimethylpyrrole212089
3p-ToluidineN-(p-tolyl)-2,5-dimethylpyrrole515082
42-Aminopyridine2-(2,5-dimethylpyrrol-1-yl)pyridine1015065

Experimental Protocols

The following are detailed protocols for the classic Knorr pyrrole synthesis and a modern microwave-assisted Paal-Knorr synthesis.

Protocol 1: Classic Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[1]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.

  • Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes.

  • To this solution, add a second equivalent of ethyl acetoacetate.

  • Gradually add zinc dust (2.0 eq) in small portions, ensuring the temperature does not exceed 40 °C. The reaction is exothermic.

  • After the zinc addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles[8]

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione) (1.0 eq)

  • Primary amine (3.0 eq)

  • Ethanol

  • Glacial acetic acid

  • Triethylamine (if using an amine hydrochloride salt)

Procedure:

  • In a microwave process vial, combine the 1,4-diketone (1.0 eq), the primary amine (3.0 eq), ethanol, and a catalytic amount of glacial acetic acid. If using an amine hydrochloride salt, add triethylamine (1.5 eq per eq of HCl).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes). The initial power can be set to 150-250 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure or with a stream of inert gas.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-ethyl acetate).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification Combine_Reagents Combine Diketone, Amine, Solvent, and Catalyst in Microwave Vial Microwave Irradiate in Microwave Reactor (e.g., 120°C, 10 min) Combine_Reagents->Microwave Solvent_Removal Remove Solvent Microwave->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Figure 2: General workflow for microwave-assisted Paal-Knorr synthesis.

Conclusion

The Knorr pyrrole synthesis and its variants remain highly relevant and widely utilized methods for the construction of substituted pyrroles. Their application spans from the synthesis of complex natural products and life-saving pharmaceuticals to the development of advanced materials. The ongoing development of milder and more efficient protocols, such as those employing microwave assistance and greener catalysts, ensures that the Knorr synthesis will continue to be a valuable tool for chemists in all areas of research and development.

References

Palladium-Catalyzed Synthesis of Aryl-Substituted Pyrroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aryl-substituted pyrroles, a crucial structural motif in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling and annulation reactions.

Introduction

Aryl-substituted pyrroles are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies for their preparation is of significant interest. Palladium-catalyzed reactions have emerged as powerful tools for the construction of C-C and C-N bonds, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. This document outlines key palladium-catalyzed methods for the synthesis of aryl-substituted pyrroles, including Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination, and annulation strategies.

I. Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyrroles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of pyrrole synthesis, this typically involves the coupling of a bromopyrrole with an arylboronic acid.

Application Notes:

The Suzuki-Miyaura reaction is a robust method for introducing aryl groups onto the pyrrole ring.[1][2][3] The choice of protecting group on the pyrrole nitrogen is crucial to prevent side reactions such as debromination.[1] The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be effective and stable under typical Suzuki-Miyaura conditions.[1] A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.[1][4] The selection of the base and solvent system is also critical for achieving high yields.

Data Presentation:

Table 1: Suzuki-Miyaura Coupling of SEM-Protected Bromopyrroles with Arylboronic Acids.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-phenyl-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole92
24-Methylphenylboronic acid2-(p-tolyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole95
34-Methoxyphenylboronic acid2-(4-methoxyphenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole91
44-Fluorophenylboronic acid2-(4-fluorophenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole88
53-Chlorophenylboronic acid2-(3-chlorophenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole85
62-Naphthylboronic acid2-(naphthalen-2-yl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole87

Reaction Conditions: SEM-protected bromopyrrole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (10 mol%), Cs₂CO₃ (2.0 equiv.), dioxane/H₂O (4:1), 90 °C, 12 h.

Experimental Protocol:

General Procedure for Suzuki-Miyaura Coupling: [5]

  • To an oven-dried Schlenk tube, add SEM-protected 2-bromopyrrole (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.5 mmol, 1.5 equiv.), Pd(PPh₃)₄ (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired aryl-substituted pyrrole.

Visualization:

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_B Ar-Pd(II)L₂-OR' PdII_Aryl->PdII_Aryl_B Transmetalation (Ar'B(OR)₂ + Base) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl_B->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Heck Reaction for the Synthesis of Aryl-Substituted Pyrroles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This can be applied to the synthesis of aryl-substituted pyrroles through intramolecular or intermolecular strategies.

Application Notes:

The Narasaka-Heck reaction, an intramolecular Heck-type cyclization, is an efficient method for synthesizing pyrrole and pyrroline derivatives from γ,δ-unsaturated oxime esters.[4][5][6] The reaction proceeds via the formation of a σ-alkyl-Pd(II) intermediate, which can be trapped by various nucleophiles to introduce further diversity.[5][6] The choice of palladium catalyst and ligand is critical for the efficiency and selectivity of the reaction.

Data Presentation:

Table 2: Intramolecular Heck Reaction for the Synthesis of Pyrrolines.[7]

EntrySubstrateProductYield (%)
1N-Allyl-N-(2-bromophenyl)acetamide1-Acetyl-2,3-dihydro-1H-indole85
2N-(But-3-en-1-yl)-2-bromoaniline2-Methyl-2,3-dihydro-1H-indole78
32-Bromo-N-(pent-4-en-1-yl)aniline2-Ethyl-2,3-dihydro-1H-indole82
4N-Allyl-2-bromo-N-tosylaniline1-Tosyl-2,3-dihydro-1H-indole90

Reaction Conditions: Substrate (1.0 mmol), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (1.5 equiv.), DMF, 100 °C, 24 h.

Experimental Protocol:

General Procedure for Intramolecular Heck Reaction: [8]

  • In a sealed tube, dissolve the unsaturated aryl halide (1.0 mmol) in DMF (5 mL).

  • Add Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.1 mmol, 10 mol%), and Et₃N (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Visualization:

Heck_Reaction_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl σ-Alkyl-Pd(II) Complex PdII_Alkene->PdII_Alkyl Migratory Insertion Pd_Hydride H-Pd(II)L₂-X PdII_Alkyl->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination (Base)

Catalytic cycle of the Heck reaction.

III. Buchwald-Hartwig Amination for Pyrrole Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, forming a C-N bond. This reaction is instrumental in synthesizing N-arylpyrroles.

Application Notes:

This reaction allows for the direct N-arylation of pyrrole and its derivatives with a wide range of aryl halides, including chlorides, which are often more readily available and less expensive than bromides and iodides.[9][10] The use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, is often crucial for achieving high catalytic activity.[11] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS being commonly employed.[12]

Data Presentation:

Table 3: Buchwald-Hartwig Amination for the Synthesis of N-Arylpyrroles.[10]

EntryAryl HalideAmineProductYield (%)
14-ChlorotoluenePyrrole1-(p-tolyl)-1H-pyrrole85
21-Bromo-4-methoxybenzenePyrrole1-(4-methoxyphenyl)-1H-pyrrole92
31-Chloro-3-nitrobenzenePyrrole1-(3-nitrophenyl)-1H-pyrrole78
42-BromopyridinePyrrole1-(pyridin-2-yl)-1H-pyrrole75
51-IodonaphthalenePyrrole1-(naphthalen-1-yl)-1H-pyrrole88

Reaction Conditions: Aryl halide (1.0 mmol), pyrrole (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaO-t-Bu (1.4 equiv.), toluene, 100 °C, 12 h.

Experimental Protocol:

General Procedure for Buchwald-Hartwig Amination:

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaO-t-Bu (1.4 mmol, 1.4 equiv.).

  • Add the aryl halide (1.0 mmol) and pyrrole (1.2 mmol).

  • Add toluene (5 mL) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling, dilute the mixture with ether (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visualization:

Buchwald_Hartwig_Cycle cluster_2 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR₂)

Catalytic cycle of the Buchwald-Hartwig amination.

IV. Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions provide a powerful and atom-economical approach to construct the pyrrole ring from acyclic precursors.

Application Notes:

A [4+1] annulation strategy has been developed using α-alkenyl-dicarbonyl compounds and primary amines with Pd(TFA)₂ as the catalyst and O₂ as the terminal oxidant.[13] This method allows for the one-pot synthesis of highly substituted pyrroles in a cascade fashion under mild conditions.[13] The reaction is tolerant of a variety of functional groups on both the dicarbonyl compound and the amine.[13]

Data Presentation:

Table 4: Pd(TFA)₂-Catalyzed [4+1] Annulation for Pyrrole Synthesis.[13]

Entryα-Alkenyl-dicarbonylAmineProductYield (%)
12-Acetyl-1-phenylbut-2-en-1-oneBenzylamine1-Benzyl-2-methyl-3-phenyl-1H-pyrrole85
22-Acetyl-1-phenylbut-2-en-1-oneAniline2-Methyl-1,3-diphenyl-1H-pyrrole77
3Ethyl 2-acetyl-3-phenylacrylateBenzylamine1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyrrole82
43-(1-Phenylvinyl)pentane-2,4-dionep-Toluidine3-Acetyl-2-methyl-4-phenyl-1-(p-tolyl)-1H-pyrrole79

Reaction Conditions: α-Alkenyl-dicarbonyl (1.2 mmol), amine (0.6 mmol), Pd(TFA)₂ (5 mol%), toluene, O₂ (balloon), 60 °C, 16 h.

Experimental Protocol:

General Procedure for [4+1] Annulation: [13]

  • To a solution of the α-alkenyl-dicarbonyl compound (1.2 mmol) and the primary amine (0.6 mmol) in dry toluene (2 mL), add Pd(TFA)₂ (0.03 mmol, 5 mol%).

  • Stir the reaction mixture under an O₂ balloon at 60 °C for 16 hours.

  • Filter the mixture through a pad of Celite, washing with methanol (30 mL).

  • Concentrate the filtrate, and purify the residue by column chromatography on silica gel to afford the desired pyrrole product.

Visualization:

Experimental_Workflow Start Start: Assemble Reactants and Catalyst Reaction Reaction Setup: Inert Atmosphere, Solvent Addition Start->Reaction Heating Heating and Stirring: Monitor Progress (TLC/GC-MS) Reaction->Heating Workup Aqueous Workup: Quenching, Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization

General experimental workflow for palladium-catalyzed reactions.

References

Application Notes and Protocols for the Synthesis of Pyrrole Derivatives Using 1,4-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely utilized methods for constructing the pyrrole ring.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford the corresponding pyrrole derivative.[1] The versatility of the Paal-Knorr synthesis allows for the preparation of a diverse array of N-substituted and C-substituted pyrroles, making it a valuable tool in drug discovery and development.[3][4]

These application notes provide a comprehensive overview of the Paal-Knorr synthesis, including its mechanism, various experimental protocols, and a summary of its substrate scope. The information is intended to guide researchers in the efficient synthesis of pyrrole derivatives for their specific applications.

Reaction Mechanism and Key Intermediates

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. The currently accepted pathway involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[3] Subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a cyclic intermediate. This intermediate then undergoes dehydration to yield the final aromatic pyrrole.[3] The rate-determining step is generally considered to be the cyclization of the hemiaminal intermediate.[1]

Two plausible mechanistic pathways, the enamine pathway and the hemiaminal pathway, have been proposed.[1] Computational studies and experimental evidence suggest that the hemiaminal pathway is the more likely route.[1]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal + R-NH2 - H2O Amine Primary Amine (R-NH2) Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Derivative Cyclic_Intermediate->Pyrrole Dehydration (- H2O) Experimental_Workflow Reactants 1. Combine 1,4-Dicarbonyl, Amine, and Catalyst (if any) in a suitable solvent (or neat) Reaction 2. Heat the reaction mixture (e.g., reflux, microwave, or stir at RT) Reactants->Reaction Workup 3. Aqueous workup and extraction (if necessary) Reaction->Workup Purification 4. Purify the crude product (e.g., column chromatography, recrystallization) Workup->Purification Characterization 5. Characterize the final product (NMR, MS, etc.) Purification->Characterization

References

The Versatile Role of 1-Bromo-1H-pyrrole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom onto the pyrrole ring provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery. Specifically, 1-bromo-1H-pyrrole, where the bromine atom is attached to the nitrogen, presents a unique precursor for the synthesis of N-substituted pyrrole derivatives. These compounds are of significant interest due to their presence in a variety of bioactive marine alkaloids and their potential as inhibitors of various enzymes, including kinases. This document provides a comprehensive overview of the use of this compound in medicinal chemistry, including its synthesis, key reactions, and applications in the development of therapeutic agents, supported by experimental protocols and quantitative data.

Synthesis of this compound

The direct N-bromination of pyrrole is a challenging transformation due to the high reactivity of the pyrrole ring, which can lead to polybromination at the carbon atoms or instability of the product. While a definitive, high-yielding protocol for the synthesis of this compound is not extensively documented, a plausible approach involves the use of N-bromosuccinimide (NBS) under carefully controlled conditions. The reaction likely proceeds via an electrophilic bromination mechanism on the deprotonated pyrrole ring.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

  • Pyrrole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of pyrrole (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add a solution of a strong, non-nucleophilic base (1.05 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add a solution of recrystallized NBS (1.0 eq) in anhydrous THF to the reaction mixture.

  • Maintain the temperature at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent system.

Note: The N-Br bond in this compound is expected to be labile. Therefore, the compound should be used immediately in subsequent reactions or stored under an inert atmosphere at low temperatures.

Application of this compound in the Synthesis of Bioactive Molecules

This compound serves as a key building block for the synthesis of N-substituted pyrrole derivatives, which are prevalent in many biologically active marine alkaloids. These natural products exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The N-substituent in these molecules is often crucial for their biological function.

Quantitative Data of Bioactive Bromopyrrole-Containing Marine Alkaloids

While the direct synthetic lineage from this compound is not always explicitly stated in the literature for these complex natural products, they represent the therapeutic potential of the N-arylated or N-alkylated pyrrole scaffold.

Compound NameBiological ActivityTarget/Cell LineIC50 Value
Slagenin B[1]CytotoxicL1210 murine leukemia cells20.94 µM[1]
Slagenin C[1]CytotoxicL1210 murine leukemia cells19.55 µM[1]
Ageliferin derivative 3CytotoxicK562 human myeloid leukemia cells6.1 µM[1]
Ageliferin derivative 3CytotoxicL-02 human normal liver cells12.3 µM[1]
Dibromophakellin[2]Anti-biofilmE. coli31.3 µg/mL[2]
Dibromoisophakellin[2]Anti-biofilmE. coli50.9 µg/mL[2]
Suberitamide B[3]E3 Ubiquitin Ligase InhibitorCb1-b11 µM[3]

Key Synthetic Methodologies

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions allow for the formation of C-N bonds, leading to the synthesis of 1-aryl-1H-pyrroles and other N-substituted derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling provides a powerful method for the formation of a bond between the pyrrole nitrogen and an aryl or heteroaryl group.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, or DMF/water mixture)

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Experimental Protocol: Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane (e.g., Aryl-Sn(n-Bu)₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(AsPh₃)₂)

  • Solvent (e.g., Toluene, THF, or DMF)

  • Inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) and the organostannane (1.1-1.2 eq) in the chosen solvent, add the palladium catalyst (2-5 mol%).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Logical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the synthetic workflow for utilizing this compound in medicinal chemistry and a generalized representation of how its derivatives might interfere with a signaling pathway.

G cluster_0 Synthesis of this compound cluster_1 Functionalization via Cross-Coupling cluster_2 Drug Discovery Cascade Pyrrole Pyrrole Bromopyrrole This compound Pyrrole->Bromopyrrole N-Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromopyrrole Suzuki Suzuki Coupling Bromopyrrole->Suzuki Stille Stille Coupling Bromopyrrole->Stille Arylboronic Arylboronic Acid Arylboronic->Suzuki Organostannane Organostannane Organostannane->Stille Arylpyrrole 1-Aryl-1H-pyrrole Derivatives Suzuki->Arylpyrrole Stille->Arylpyrrole Screening Biological Screening Arylpyrrole->Screening Lead_opt Lead Optimization Screening->Lead_opt Preclinical Preclinical Studies Lead_opt->Preclinical

Caption: Synthetic workflow for the preparation and application of this compound derivatives.

G Receptor Receptor Tyrosine Kinase P1 Ras Receptor->P1 Ligand Growth Factor Ligand->Receptor Inhibitor 1-Aryl-1H-pyrrole Derivative Inhibitor->Receptor P2 Raf P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation

Caption: Generalized kinase inhibition by a 1-aryl-1H-pyrrole derivative.

Conclusion

This compound is a valuable, albeit challenging, synthetic intermediate in medicinal chemistry. Its utility lies in its ability to serve as a precursor for a wide range of N-substituted pyrroles, a motif found in numerous bioactive natural products. The development of robust synthetic and coupling protocols for this compound is crucial for unlocking its full potential in the generation of novel therapeutic agents. The data on marine alkaloids underscore the pharmacological importance of this scaffold, particularly in the areas of oncology and infectious diseases. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the discovery of new and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: 1-Bromo-1H-pyrrole Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and reaction optimization of 1-Bromo-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental procedures involving this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge in synthesizing this compound is controlling the regioselectivity of the bromination. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. Direct bromination with reagents like elemental bromine (Br₂) often leads to polybromination and substitution at the carbon atoms of the ring, primarily at the C2 and C5 positions, rather than on the nitrogen atom. The N-Br bond in this compound is also relatively unstable, which can lead to product decomposition.

Q2: Which brominating agents are recommended for the synthesis of this compound?

While direct N-bromination of pyrrole is challenging, N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrroles. However, without careful control of reaction conditions and potentially the use of protecting groups, NBS will preferentially brominate the carbon positions. For selective N-bromination, a strategy involving the deprotonation of pyrrole with a strong base to form the pyrrolide anion, followed by reaction with a suitable bromine source, may be explored, though this approach can also lead to C-bromination depending on the reaction conditions.

Q3: How can I improve the selectivity for N-bromination over C-bromination?

Improving selectivity for N-bromination is a significant hurdle. One potential strategy is to use a bulky protecting group on the pyrrole nitrogen, perform C-bromination, and then attempt a rearrangement or a subsequent deprotection/N-bromination sequence. However, a more direct, albeit still challenging, approach involves the careful selection of reaction conditions. Low temperatures and the slow addition of the brominating agent are crucial to minimize side reactions. The use of a non-polar aprotic solvent may also favor N-bromination by minimizing the solvation of the pyrrolide anion, if formed in situ.

Q4: My reaction yields a mixture of brominated pyrroles. How can I purify this compound?

Purification of this compound from a mixture of its isomers and polybrominated species can be difficult due to similar polarities. Flash column chromatography on silica gel is the most common method for separation. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Careful monitoring of fractions by thin-layer chromatography (TLC) is essential. Given the potential instability of the product, it is advisable to perform the purification at low temperatures and to use the purified product immediately.

Q5: The synthesized this compound appears to be unstable. What are the recommended storage conditions?

This compound is expected to be unstable, particularly when exposed to light, air, and moisture. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Storage in a desiccator can help to protect it from moisture. Due to its instability, it is best to synthesize and use this compound in subsequent reactions as quickly as possible.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of this compound - Reaction conditions are too harsh, leading to decomposition.- Incorrect brominating agent or stoichiometry.- Incomplete reaction.- Perform the reaction at a lower temperature (e.g., -78°C).- Use a milder brominating agent or ensure precise stoichiometry to avoid excess brominating agent.- Monitor the reaction progress using TLC to determine the optimal reaction time.
Formation of multiple products (polybromination) - Excess brominating agent.- Reaction temperature is too high.- High reactivity of the pyrrole ring.- Use only one equivalent of the brominating agent.- Add the brominating agent slowly and maintain a low reaction temperature.- Consider using a protecting group on the nitrogen to moderate the reactivity of the pyrrole ring, although this would be for C-bromination.
Predominant formation of C-brominated isomers - Inherent reactivity of the pyrrole ring favors electrophilic attack at the carbon positions.- Attempt to form the pyrrolide anion using a strong base (e.g., NaH, n-BuLi) before adding the brominating agent. This may increase the nucleophilicity of the nitrogen.- Investigate alternative, less common N-brominating agents.
Product decomposition during workup or purification - Presence of acid or base.- Exposure to light or heat.- Instability of the N-Br bond.- Use a neutral workup procedure.- Perform all workup and purification steps at low temperatures and protect the product from light.- Use the crude product immediately in the next step if purification proves too difficult.
Difficulty in separating isomers by chromatography - Similar polarity of the brominated pyrrole isomers.- Use a long chromatography column with a shallow solvent gradient for better separation.- Consider alternative purification techniques such as preparative TLC or HPLC.

Experimental Protocols

General Procedure for the Attempted N-Bromination of Pyrrole

Materials:

  • Pyrrole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., Sodium Hydride (NaH) or n-Butyllithium (n-BuLi))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Protocol:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of pyrrole (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-BuLi in hexanes, 1.0 eq.) to the stirred pyrrole solution. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation.

  • In a separate flask, dissolve NBS (1.0 eq.) in anhydrous THF.

  • Slowly add the NBS solution to the pyrrolide anion solution at -78°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78°C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product immediately by flash column chromatography on silica gel.

Note: This is a generalized and speculative protocol. The actual experimental conditions may require significant optimization.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

troubleshooting_workflow start Start: Synthesis of this compound check_yield Check Reaction Outcome start->check_yield low_yield Low/No Yield check_yield->low_yield Low multiple_products Multiple Products (Polybromination) check_yield->multiple_products Impure c_bromination C-Bromination Predominates check_yield->c_bromination Wrong Isomer decomposition Product Decomposition check_yield->decomposition Degraded good_yield Good Yield and Purity check_yield->good_yield Successful solution1 Optimize Temperature and Reagent Stoichiometry low_yield->solution1 solution2 Control Stoichiometry and Addition Rate multiple_products->solution2 solution3 Use Strong Base Prior to Bromination c_bromination->solution3 solution4 Gentle Workup and Low-Temperature Purification decomposition->solution4 reaction_pathway pyrrole Pyrrole pyrrolide Pyrrolide Anion pyrrole->pyrrolide + Base - H₂ base Strong Base (e.g., NaH) product This compound pyrrolide->product + NBS side_product C-Brominated Pyrroles pyrrolide->side_product + NBS (Side Reaction) nbs N-Bromosuccinimide (NBS)

Technical Support Center: Synthesis of 1-Bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The principal challenge is achieving selective N-bromination over C-bromination. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution on the carbon atoms of the ring, particularly at the C2 and C5 positions.[1][2][3] Standard brominating agents like N-bromosuccinimide (NBS) in typical organic solvents tend to favor C-bromination, leading to a mixture of brominated pyrroles.

Q2: What are the common byproducts observed during the synthesis of this compound?

The most prevalent byproducts are C-brominated pyrroles. Depending on the reaction conditions, you may observe the formation of:

  • 2-Bromopyrrole: Often the initial and major C-brominated product.[1]

  • Polybrominated pyrroles: Due to the high reactivity of the pyrrole ring, multiple brominations can occur, leading to di-, tri-, and even tetrabromopyrrole.[1][2]

  • Rearrangement products: N-bromopyrroles can be unstable and may rearrange to the more thermodynamically stable C-brominated isomers, particularly in the presence of acid.

  • Polymerization products: Pyrrole is sensitive to strong acids and oxidizing conditions, which can lead to the formation of dark, insoluble polymeric materials.

Q3: Is this compound a stable compound?

This compound is generally considered an unstable compound. The N-Br bond is labile, and the compound can decompose upon storage, exposure to light, or in the presence of acids and bases. This instability can lead to the formation of various byproducts over time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of this compound; primary products are C-brominated. The reaction conditions favor electrophilic substitution on the pyrrole ring. This is common with standard brominating agents like NBS in solvents like THF or CCl4.[4]Employ a method that favors N-bromination. One approach is to deprotonate pyrrole with a strong base (e.g., sodium hydride, n-butyllithium) to form the pyrrolide anion, which is then quenched with a bromine source. This enhances the nucleophilicity of the nitrogen atom.[5]
Formation of polybrominated byproducts. Excess brominating agent is used. The high reactivity of the pyrrole ring makes it susceptible to multiple brominations.[1][2]Use a stoichiometric amount (1.0 equivalent) of the brominating agent relative to pyrrole. Maintain a low reaction temperature to control the reactivity. Add the brominating agent slowly to the reaction mixture.
Significant formation of dark, insoluble polymeric material. The reaction conditions are too harsh (e.g., strong acid, high temperature), causing polymerization of the pyrrole starting material or product.Maintain a low reaction temperature. Use a non-acidic or buffered reaction medium if possible. Ensure rapid and efficient work-up to isolate the product from potentially destabilizing reagents.
Product decomposes during purification. This compound is unstable, especially on silica gel or during prolonged heating.Avoid purification by column chromatography on silica gel if possible, as it can promote decomposition. Consider alternative purification methods like distillation under reduced pressure or recrystallization from a non-polar solvent at low temperature. Store the purified product at low temperatures in the dark and under an inert atmosphere.
Difficulty in characterizing the product due to instability. The product is rapidly decomposing, leading to complex NMR spectra and other analytical data.Perform characterization immediately after synthesis and purification. Use techniques that are rapid and can be performed at low temperatures. Consider in-situ generation and reaction of this compound for subsequent synthetic steps to avoid isolation.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Bromination of the Pyrrolide Anion

This protocol is based on the principle of enhancing the nucleophilicity of the pyrrole nitrogen to favor N-bromination.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Anhydrous hexanes

  • Ice bath

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of Sodium Pyrrolide:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous THF to the NaH suspension with stirring.

    • Allow the mixture to stir at 0 °C for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrrolide.

  • Bromination:

    • Cool the sodium pyrrolide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of the brominating agent (Br₂ or NBS, 1.0 eq.) in anhydrous THF to the reaction mixture.

    • Maintain the temperature at -78 °C and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with a non-polar solvent like diethyl ether or hexanes.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure at a low temperature.

    • The crude product should be purified immediately, preferably by distillation under high vacuum and at a low temperature to minimize decomposition.

Visualizing Reaction Pathways

Synthesis of this compound and Key Byproducts

Synthesis_and_Byproducts Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + Strong Base (e.g., NaH) C2_Bromo 2-Bromopyrrole (Byproduct) Pyrrole->C2_Bromo + Brominating Agent (e.g., NBS, Br₂) (Electrophilic Attack on Ring) Polymer Polymeric Byproducts Pyrrole->Polymer Harsh Conditions (Strong Acid/Oxidant) N_Bromo This compound (Desired Product) Pyrrolide->N_Bromo + Brominating Agent (e.g., Br₂) N_Bromo->C2_Bromo Rearrangement (Acidic Conditions) Poly_Bromo Polybrominated Pyrroles (Byproducts) C2_Bromo->Poly_Bromo + Excess Brominating Agent

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (e.g., NMR, GC-MS) Start->Analysis LowYield Low Yield of This compound? Analysis->LowYield ControlStoich Control Stoichiometry and Reaction Temperature Analysis->ControlStoich Polybromination Observed HighCBromo Predominant C-Bromination? LowYield->HighCBromo Yes Success Successful Synthesis LowYield->Success No HighPolymer Significant Polymerization? HighCBromo->HighPolymer No OptimizeBase Optimize Base and Deprotonation Conditions HighCBromo->OptimizeBase Yes Decomposition Product Decomposes During Purification? HighPolymer->Decomposition No MilderConditions Use Milder Reaction Conditions (Lower Temp) HighPolymer->MilderConditions Yes AltPurification Use Alternative Purification (e.g., Low Temp Distillation) Decomposition->AltPurification Yes Decomposition->Success No OptimizeBase->Start ControlStoich->Start MilderConditions->Start AltPurification->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: 1-Bromo-1H-pyrrole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1H-pyrrole. The information is presented in a clear question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a significant amount of debrominated pyrrole. What is causing this and how can I fix it?

A1: Low yields and debromination are common issues in Suzuki-Miyaura reactions with N-unsubstituted bromopyrroles.[1] The acidic N-H proton can interfere with the catalytic cycle. To suppress these side reactions, protection of the pyrrole nitrogen is crucial.

Recommended Solutions:

  • N-Protection: Protect the pyrrole nitrogen with a suitable protecting group prior to the coupling reaction. Common and effective protecting groups include tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).[1][2]

  • Choice of Base and Catalyst: The selection of an appropriate base and palladium catalyst is critical. For N-protected bromopyrroles, combinations like Pd(PPh₃)₄ with Cs₂CO₃ in a dioxane/water solvent system have been shown to be effective, providing good to excellent yields.[1] In some cases, Pd(dppf)Cl₂ with K₂CO₃ in dimethoxyethane can also yield good results.[3]

Q2: I am having trouble with a Buchwald-Hartwig amination of this compound. What are the key parameters to consider for improving the reaction outcome?

A2: Similar to Suzuki-Miyaura coupling, the success of Buchwald-Hartwig amination often depends on the appropriate choice of catalyst, ligand, and base, as well as N-protection of the pyrrole ring.

Key Parameters for Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. For amination of five-membered heterocyclic bromides, sterically demanding and electron-rich ligands often give the best results.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice for this reaction.

  • N-Protection: Protecting the pyrrole nitrogen can prevent side reactions and improve the stability of the starting material and product under the reaction conditions.

Q3: Can I perform a Grignard reaction using this compound? I am struggling with the formation of the Grignard reagent.

A3: Formation of a Grignard reagent from this compound can be challenging due to the acidic N-H proton, which will quench the Grignard reagent as it forms.

Recommendations:

  • N-Protection: The pyrrole nitrogen must be protected with a group that is stable to the Grignard formation conditions before attempting the reaction.

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and activated. Common activation methods include the addition of a small crystal of iodine or 1,2-dibromoethane.

  • Anhydrous Conditions: Grignard reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are rigorously dried before use. Diethyl ether or tetrahydrofuran (THF) are common solvents.

Q4: What are some common byproducts in reactions involving this compound and how can I minimize their formation?

A4: Besides debromination in cross-coupling reactions, other potential side reactions include homocoupling of the boronic acid (in Suzuki reactions) and polymerization of the pyrrole ring, especially under acidic conditions.

Strategies for Minimizing Byproducts:

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Control of Reaction Temperature: Maintaining the optimal reaction temperature is crucial, as higher temperatures can sometimes lead to increased byproduct formation.

  • Purification of Reagents: Ensure all starting materials and reagents are pure, as impurities can sometimes catalyze side reactions.

  • N-Protection: As mentioned previously, protecting the pyrrole nitrogen is a key strategy to prevent many common side reactions.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

This guide provides a logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions of this compound.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_protection Is the pyrrole nitrogen protected? start->check_protection protect_N Protect the pyrrole nitrogen (e.g., with Boc or SEM). check_protection->protect_N No check_conditions Are the reaction conditions optimized? check_protection->check_conditions Yes protect_N->check_conditions optimize_catalyst Screen different palladium catalysts and ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2). check_conditions->optimize_catalyst No check_reagents Are the reagents of good quality? check_conditions->check_reagents Yes optimize_base Optimize the base (e.g., Cs2CO3, K2CO3, K3PO4). optimize_catalyst->optimize_base optimize_solvent Try different solvent systems (e.g., Dioxane/H2O, DME). optimize_base->optimize_solvent optimize_solvent->check_reagents purify_reagents Purify starting materials and ensure boronic acid is not degraded. check_reagents->purify_reagents No check_atmosphere Was the reaction run under an inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents->check_atmosphere run_inert Repeat the reaction under a nitrogen or argon atmosphere. check_atmosphere->run_inert No success Improved Yield check_atmosphere->success Yes run_inert->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Data on Suzuki-Miyaura Coupling Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of N-protected bromopyrroles with various arylboronic acids, demonstrating the impact of different protecting groups and reaction conditions.

EntryPyrrole SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9085[1]
2Methyl 4-bromo-1-(Boc)-pyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9080 (and 5% deprotected product)[1]
35-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME8084[3]
4Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate4-Chlorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9066[1]
5Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9077[1]

Experimental Protocols

Protocol 1: N-Protection of this compound with a SEM Group

This protocol is adapted from a general procedure for the N-protection of bromopyrroles.[1]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF in an ice bath, add t-BuOK (1.2 equiv.).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add SEM-Cl (1.1 equiv.) to the resulting mixture.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction with water.

  • Extract the mixture with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain N-SEM-1-Bromo-1H-pyrrole.

Protocol 2: Suzuki-Miyaura Coupling of N-SEM-1-Bromo-1H-pyrrole

This protocol is based on optimized conditions for the coupling of N-SEM protected bromopyrroles.[1]

Materials:

  • N-SEM-1-Bromo-1H-pyrrole

  • Arylboronic acid (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine N-SEM-1-Bromo-1H-pyrrole (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture at 90 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with EtOAc and water.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Protocol 3: Deprotection of the SEM Group

This protocol describes a common method for the removal of the SEM protecting group.[1]

Materials:

  • N-SEM protected pyrrole derivative

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM protected pyrrole (1.0 equiv.) in THF.

  • Add TBAF (1 M in THF, 2.0 equiv.).

  • Heat the mixture at 80 °C for 2 hours.

  • Cool the reaction to room temperature and dilute with EtOAc and water.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Logical Relationship Diagram

Workflow for Synthesis of 2-Aryl-1H-pyrrole

This diagram illustrates the logical workflow for the synthesis of a 2-aryl-1H-pyrrole starting from this compound, incorporating the necessary protection and deprotection steps.

Synthesis_Workflow start This compound protection N-Protection (e.g., SEM-Cl, t-BuOK) start->protection protected_pyrrole N-SEM-1-Bromo-1H-pyrrole protection->protected_pyrrole suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh3)4, Cs2CO3) protected_pyrrole->suzuki coupled_product N-SEM-2-Aryl-1H-pyrrole suzuki->coupled_product deprotection Deprotection (e.g., TBAF) coupled_product->deprotection final_product 2-Aryl-1H-pyrrole deprotection->final_product

Caption: Synthesis workflow for 2-Aryl-1H-pyrrole.

References

Technical Support Center: N-Alkylation of Bromopyrroles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of bromopyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common yet often challenging synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of bromopyrrole failing or giving a very low yield?

A1: Low yields are the most common issue and can stem from several factors:

  • Ineffective Deprotonation: The N-H bond of the pyrrole must be deprotonated to form the nucleophilic pyrrolide anion. The electron-withdrawing effect of the bromine atom increases the acidity of the N-H proton compared to pyrrole itself, but a sufficiently strong base is still crucial. If the base is too weak or not soluble in the reaction solvent, deprotonation will be incomplete.

  • Poor Reagent Solubility: The bromopyrrole starting material or the base (e.g., potassium carbonate) may have poor solubility in the chosen solvent (e.g., acetone, acetonitrile), preventing the reaction from proceeding efficiently.[1]

  • Incorrect Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the pyrrolide salt, enhancing the nucleophilicity of the nitrogen anion.[2][3]

  • Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. Room temperature may not be sufficient, especially with less reactive alkylating agents.

Q2: I'm observing multiple spots on my TLC/LC-MS analysis. What are the likely side products?

A2: The formation of multiple products typically points to a lack of selectivity. Common side products include:

  • C-Alkylated Isomers: While N-alkylation is generally favored, competing alkylation at the carbon atoms of the pyrrole ring (C-alkylation) can occur, leading to a mixture of isomers.

  • Dialkylated Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the newly formed N-alkyl bromopyrrole can potentially be alkylated a second time, particularly if there are other reactive sites.

  • Products from Reagent Decomposition: At high temperatures, solvents like DMF can decompose to produce dimethylamine, which can act as a nucleophile and generate unexpected byproducts.[2]

Q3: How do I choose the best base and solvent for my reaction?

A3: The choice of base and solvent is critical and interdependent.

  • Strong Bases: For complete deprotonation, strong bases like Sodium Hydride (NaH) are very effective.[2] They are typically used in anhydrous solvents like Tetrahydrofuran (THF) or DMF.

  • Carbonate Bases: Potassium carbonate (K2CO3) and Cesium carbonate (Cs2CO3) are also widely used. K2CO3 is a cost-effective choice but often requires a polar solvent like DMF to be effective.[3][4] Cesium carbonate is more soluble and often provides better results in solvents like acetonitrile (ACN) or acetone, but it is more expensive.[1]

  • Hydroxide Bases: Bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) can be used, often in solvents like DMSO or with the aid of a phase-transfer catalyst.[2] However, they can introduce water, which may complicate the reaction.

A common starting point is K2CO3 in DMF or NaH in anhydrous THF/DMF.[2][3]

Q4: Can I use alkyl chlorides instead of bromides or iodides?

A4: Yes, but alkyl chlorides are significantly less reactive than bromides and iodides. To compensate for the lower reactivity, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of an iodide salt (e.g., sodium iodide or potassium iodide). This facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in the reaction mixture.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction not starting (only starting material present) 1. Incomplete deprotonation (base too weak or inactive). 2. Reagents (especially base) are insoluble. 3. Reaction temperature is too low. 4. Alkylating agent is not reactive enough.1. Use a stronger base (e.g., switch from K2CO3 to NaH). Ensure the base is fresh and dry.[2] 2. Change to a more suitable solvent (e.g., from Acetone to DMF).[3] Consider a more soluble base (e.g., Cs2CO3).[1] 3. Increase the reaction temperature incrementally (e.g., from RT to 50 °C, then 80 °C). 4. If using an alkyl chloride/bromide, add catalytic KI or NaI.
Incomplete conversion (mixture of starting material and product) 1. Insufficient amount of base or alkylating agent. 2. Short reaction time. 3. Poor solubility of reagents leading to slow reaction.[1]1. Increase stoichiometry of the limiting reagent (typically 1.1-1.5 equivalents of the alkylating agent and 2-4 equivalents of a base like K2CO3).[3] 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Switch to a better solvent (e.g., DMF, DMSO) or add a phase-transfer catalyst (e.g., TBAB, 18-crown-6).[2]
Multiple products observed 1. Competing C-alkylation. 2. Over-alkylation. 3. Impure starting materials or reagents.1. Use less harsh conditions (lower temperature, weaker base) to favor the thermodynamically preferred N-alkylation. 2. Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). 3. Verify the purity of all reagents before starting the reaction.
Difficult product purification 1. Product has similar polarity to starting material. 2. Reaction mixture solidifies upon cooling.[1] 3. Formation of inorganic salts that are difficult to remove.1. Optimize chromatography conditions (try different solvent systems or use a gradient elution). Consider recrystallization if the product is a solid. 2. Immediately after the reaction, pour the warm mixture into water or an ice/water mixture to precipitate the product and dissolve inorganic salts.[1] 3. Perform a thorough aqueous workup, washing the organic layer with water and brine to remove salts before concentration.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Propargylation of a Pyrrole Derivative

This table summarizes the results from an optimization study, demonstrating the profound impact of base and solvent selection on reaction yield.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.2)AcetoneRoom Temp.1410
2K2CO3 (4.0)DMFRoom Temp.1487
3K2CO3 (4.0)DMF65585
4K2CO3 (4.0)DMF80586
Data adapted from a study on the N-alkylation of a pyrrole derivative, which serves as a relevant model for bromopyrroles.[3]

Experimental Protocols

Protocol: General Procedure for N-Alkylation of Bromopyrrole using NaH/DMF

This protocol provides a robust method for the N-alkylation of a generic bromopyrrole with an alkyl halide.

Materials:

  • Bromopyrrole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the bromopyrrole (1.0 eq).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the bromopyrrole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2-1.5 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Ensure the reaction is under an inert atmosphere and handle with care.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the pyrrolide anion.

  • Alkylation: Slowly add the alkyl halide (1.1-1.2 eq) dropwise via syringe, keeping the internal temperature below 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required for less reactive halides.[5]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH4Cl solution to destroy any excess NaH.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and an extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-alkyl bromopyrrole.[6]

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start Combine Bromopyrrole and Anhydrous Solvent base_add Cool to 0 °C and Add Base (e.g., NaH) start->base_add stir1 Stir for 30-60 min for Deprotonation base_add->stir1 alkyl_add Add Alkyl Halide Dropwise at 0 °C stir1->alkyl_add react Warm to RT and Stir for 2-16h (Monitor) alkyl_add->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry, Filter, and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify product Isolated N-Alkyl Bromopyrrole purify->product G start Problem Observed: Low or No Yield check_deprotonation Is deprotonation complete? (Check for H2 evolution with NaH) start->check_deprotonation check_solubility Are reagents soluble? check_deprotonation->check_solubility Yes sol_base Action: Use stronger/drier base (e.g., NaH, fresh K2CO3) check_deprotonation->sol_base No check_temp Is temperature adequate? check_solubility->check_temp Yes sol_solvent Action: Change solvent (e.g., to DMF/DMSO) or use more soluble base (Cs2CO3) check_solubility->sol_solvent No sol_temp Action: Increase temperature or add catalytic KI check_temp->sol_temp No end_node Re-run Experiment check_temp->end_node Yes (Re-evaluate stoichiometry) sol_base->end_node sol_solvent->end_node sol_temp->end_node G Pyrrole Bromopyrrolide Anion N_Product Desired Product: N-Alkyl Bromopyrrole Pyrrole->N_Product N-Alkylation (Major Pathway) C_Product Side Product: C-Alkyl Bromopyrrole Pyrrole->C_Product C-Alkylation (Minor Pathway) RX Alkyl Halide (R-X) Di_Product Side Product: N,C-Dialkyl Bromopyrrole N_Product->Di_Product Over-alkylation (with excess R-X)

References

stability issues of 1-Bromo-1H-pyrrole in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Bromo-1H-pyrrole in acidic conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while general principles of pyrrole chemistry are well-established, specific quantitative data and detailed mechanistic studies on the acid-catalyzed decomposition of this compound are limited in publicly available literature. Much of the guidance provided is based on the known reactivity of pyrrole and other N-substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in acidic conditions?

A1: The primary stability concern for this compound in the presence of acid is its propensity to undergo rapid decomposition. Pyrrole and its derivatives are electron-rich aromatic compounds that are highly susceptible to attack by electrophiles, including protons from acidic media. This can lead to a cascade of reactions, primarily acid-catalyzed polymerization, resulting in the formation of insoluble, dark-colored materials often referred to as "pyrrole black". Additionally, there is a possibility of an acid-catalyzed rearrangement, where the bromine atom migrates from the nitrogen to a carbon atom on the pyrrole ring.

Q2: What is the initial step in the acid-catalyzed decomposition of this compound?

A2: The initial and rate-determining step in the acid-catalyzed decomposition of pyrroles is the protonation of the pyrrole ring. For pyrrole itself, protonation occurs preferentially at the C2 (or C5) position, as this allows for the formation of a resonance-stabilized cation.[1] It is highly likely that this compound follows a similar initial pathway, where the acid protonates one of the carbon atoms of the pyrrole ring, disrupting the aromaticity and initiating subsequent decomposition reactions.

Q3: Can the N-Br bond in this compound cleave under acidic conditions?

A3: While direct cleavage of the N-Br bond to form a pyrrolyl anion and a bromonium ion is unlikely in acidic media, acid-catalyzed rearrangement of N-halopyrroles has been observed. For instance, N-chloropyrrole undergoes an acid-catalyzed intermolecular rearrangement to yield 2- and 3-chloropyrrole.[2] A similar rearrangement is a plausible pathway for this compound, which would involve the apparent migration of the bromine atom from the nitrogen to a carbon of the pyrrole ring.

Troubleshooting Guide

Issue 1: Rapid color change (to dark brown or black) and precipitation upon addition of acid to a solution of this compound.

Possible Cause Suggested Solution
Acid-catalyzed polymerization: The pyrrole ring has been protonated, initiating a chain reaction of polymerization.1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of polymerization. 2. Use a less concentrated acid: If possible, use a more dilute acid or a weaker acid to reduce the concentration of protons available for initiation. 3. Slow addition of the acid: Add the acidic reagent dropwise and with vigorous stirring to avoid localized high concentrations of acid. 4. Use a protecting group: If the N-H functionality is not required for the reaction, consider protecting the pyrrole nitrogen with a robust electron-withdrawing group (e.g., a sulfonyl group) to decrease the electron density of the ring and its susceptibility to protonation.[3]

Issue 2: Low yield of the desired product and formation of multiple unidentified byproducts in an acid-catalyzed reaction.

Possible Cause Suggested Solution
Acid-catalyzed rearrangement: The this compound may be rearranging to 2-bromo- and/or 3-bromopyrrole, which then react to give a mixture of products.[2]1. Modify the order of addition: If the reaction involves another electrophile, consider if the electrophilic substitution can be performed under neutral or basic conditions first, followed by the introduction of the acidic reagent if necessary. 2. Use a non-acidic catalyst: Explore alternative catalysts that can promote the desired transformation without the need for strong acid. 3. Characterize the byproducts: Attempt to isolate and characterize the major byproducts by techniques such as NMR and mass spectrometry to confirm if they are rearranged isomers.
Decomposition of the starting material: The this compound is degrading under the reaction conditions before it can react as intended.1. Shorten the reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product is formed. 2. In situ generation: If feasible, consider a synthetic route where a precursor is converted to this compound in the reaction mixture immediately before it is intended to react, thus minimizing its exposure to harsh conditions.

Quantitative Data

Parameter Value for Pyrrole Polymerization Reference
Activation Energy (Initiation)~ 79.5 kJ/mol[4]
Activation Energy (Propagation)~ 73.4 kJ/mol[4]

Experimental Protocols

Due to the inherent instability, detailed experimental protocols for reactions of this compound in strongly acidic media are scarce. The general approach gathered from related chemistry suggests the following precautions:

General Protocol for Handling this compound in the Presence of Acid:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, to which pyrroles are also sensitive.

  • Low Temperature: The reaction vessel should be cooled to a low temperature (e.g., 0 °C or below) before the addition of any acidic reagents.

  • Solvent Choice: Use a dry, aprotic solvent to avoid the introduction of additional protons from protic solvents.

  • Reagent Addition: Add the acidic reagent slowly and dropwise with efficient stirring to maintain a low localized concentration of acid.

  • Reaction Monitoring: Monitor the progress of the reaction closely using appropriate analytical techniques (e.g., TLC, LC-MS) to determine the optimal reaction time and minimize byproduct formation.

  • Work-up: Quench the reaction by pouring it into a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid and prevent further decomposition during extraction.

Visualizations

DecompositionPathways cluster_main Potential Decomposition Pathways of this compound in Acid cluster_poly Polymerization cluster_rearrange Rearrangement This compound This compound Protonation Protonation (H⁺) This compound->Protonation Intermediate Resonance-Stabilized Cationic Intermediate Protonation->Intermediate Oligomers Oligomers Intermediate->Oligomers Nucleophilic attack by another pyrrole molecule Rearranged 2-Bromo-1H-pyrrole & 3-Bromo-1H-pyrrole Intermediate->Rearranged Intra/Intermolecular Bromine Migration Polymer Poly(bromopyrrole) 'Pyrrole Black' Oligomers->Polymer Propagation

Caption: Potential decomposition pathways for this compound in acidic conditions.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for this compound Instability Start Reaction with this compound in Acidic Conditions Observation Observe Rapid Color Change/ Precipitation or Low Yield Start->Observation Cause_Poly Potential Cause: Acid-Catalyzed Polymerization Observation->Cause_Poly Yes Cause_Rearrange Potential Cause: Acid-Catalyzed Rearrangement Observation->Cause_Rearrange Yes Solution_Temp Decrease Reaction Temperature Cause_Poly->Solution_Temp Solution_Acid Use Weaker/Dilute Acid or Slow Addition Cause_Poly->Solution_Acid Solution_Protect Employ N-Protecting Group Cause_Poly->Solution_Protect Solution_Order Modify Order of Reagent Addition Cause_Rearrange->Solution_Order Solution_Catalyst Explore Non-Acidic Catalysts Cause_Rearrange->Solution_Catalyst Outcome Improved Yield and Purity Solution_Temp->Outcome Solution_Acid->Outcome Solution_Protect->Outcome Solution_Order->Outcome Solution_Catalyst->Outcome

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Overcoming Protodeboronation in Suzuki Coupling of Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki coupling of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on mitigating the common issue of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of pyrroles?

A1: Protodeboronation is an undesired side reaction where the boronic acid or ester group on the pyrrole is replaced by a hydrogen atom from a proton source, such as water or alcohol, in the reaction mixture.[1] This leads to the formation of the parent pyrrole, consuming the starting material and reducing the yield of the desired coupled product. Pyrrole boronic acids, especially N-unprotected ones, are particularly susceptible to this side reaction due to the electronic properties of the pyrrole ring.[2]

Q2: Which is more stable against protodeboronation: pyrrole boronic acid or its esters (e.g., pinacol ester)?

A2: Pyrrole boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3] Boronic acids exist in equilibrium with their corresponding boroxines, which can be unstable. Esters provide a "slow-release" of the boronic acid under the reaction conditions, maintaining a low concentration of the more reactive species and thus minimizing side reactions like protodeboronation.[1] Using N-protected pyrrole boronate esters is a common strategy to improve stability and coupling efficiency.[2]

Q3: How does the choice of base influence the extent of protodeboronation?

A3: The base plays a crucial role in activating the boronic acid for transmetalation, but it can also promote protodeboronation.[4] Strong bases can accelerate the formation of the boronate anion, which is more susceptible to protonolysis.[1] Weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize this side reaction.[5][6] The choice of base should be carefully optimized for each specific reaction.

Q4: Can the palladium catalyst and ligand system affect the rate of protodeboronation?

A4: Yes, the catalyst and ligand system significantly impacts the competition between the desired Suzuki coupling and protodeboronation. A highly active catalyst system that promotes rapid oxidative addition and transmetalation can outcompete the slower protodeboronation pathway.[1] For instance, using palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can lead to faster reaction rates and improved yields, even at lower temperatures, which further disfavors protodeboronation.[7][8]

Q5: Are there any alternatives to pyrrole boronic acids/esters to avoid protodeboronation?

A5: Yes, potassium pyrrolyltrifluoroborates are an excellent alternative. These tetracoordinate boron species are more stable than their boronic acid counterparts and are less prone to protodeboronation.[2] They are often crystalline, stable solids that can be easily handled and stored. Under the reaction conditions, they slowly release the active boronic acid. Another strategy is to use N-protected pyrroles, such as N-Boc or N-SEM protected pyrroles, which have been shown to be more stable and provide better yields in Suzuki couplings.[2][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or no yield of the desired product, with significant recovery of the protodeboronated pyrrole. 1. High rate of protodeboronation: The pyrrole boronic acid is decomposing faster than it is coupling. 2. Inefficient catalyst system: The catalytic cycle is too slow, allowing time for protodeboronation. 3. Inappropriate base: The base is too strong, promoting protodeboronation. 4. High reaction temperature: Elevated temperatures can accelerate the rate of protodeboronation.1a. Use an N-protected pyrrole boronic ester (e.g., N-Boc-pyrrole pinacol ester) or a potassium pyrrolyltrifluoroborate instead of the boronic acid.[2][3] 1b. Ensure anhydrous reaction conditions to minimize proton sources. 2. Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3, SPhos).[7][8] 3. Use a milder base such as K₂CO₃, K₃PO₄, or CsF.[5][6][7] 4. Attempt the reaction at a lower temperature. Some highly active catalyst systems can facilitate coupling at or near room temperature.[10]
Formation of homocoupled pyrrole byproduct. 1. Presence of oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid. 2. In-situ formation of Pd(II) species: Can promote homocoupling.1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[3] 2. Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.
Reaction stalls before completion. 1. Catalyst deactivation: The catalyst may be poisoned or has decomposed. 2. Insufficient base: The base may be consumed during the reaction.1. Increase the catalyst loading or try a more robust catalyst system. 2. Add more equivalents of base.
Difficulty in purifying the product from byproducts. Similar polarity of product and byproducts. Optimize the reaction to minimize byproduct formation using the strategies above. Consider a different protecting group on the pyrrole nitrogen to alter the polarity of the product for easier separation.

Data on Reaction Conditions

The following tables summarize quantitative data from literature on the Suzuki coupling of pyrrole derivatives, highlighting the impact of different reaction parameters on the yield.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 3-chloroindazole with 5-indole boronic acid *

Palladium SourceLigandYield (%)
Pd(OAc)₂PPh₃10
Pd(OAc)₂PCy₃15
Pd(OAc)₂SPhos60
Pd₂(dba)₃XPhos65
P2 (precatalyst)-82

*Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Data adapted from a study on nitrogen-rich heterocycles, which demonstrates trends applicable to pyrrole-like structures.[7]

Table 2: Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid *

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DME8065
Pd(dppf)Cl₂K₂CO₃DME8075
Pd(dppf)Cl₂Cs₂CO₃Dioxane9072

*Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, catalyst (5 mol%), base (2 equiv), solvent. This data illustrates the successful coupling of an N-Boc protected pyrrole boronic acid.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of N-Boc-pyrrole-2-boronic acid with an Aryl Halide:

This protocol is adapted from methodologies reported for the coupling of heteroaryl boronic acids and serves as a starting point for optimization.[11]

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), N-Boc-pyrrole-2-boronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) to a dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to the vial.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted pyrrole.

Visualized Workflows

Troubleshooting_Protodeboronation cluster_start Start: Low Yield & High Protodeboronation cluster_strategy Mitigation Strategies cluster_actions Specific Actions cluster_outcome Expected Outcome start Low Yield of Coupled Product High Amount of Protodeboronated Pyrrole strategy1 Modify Boron Source start->strategy1 strategy2 Optimize Catalyst System start->strategy2 strategy3 Adjust Base & Temperature start->strategy3 action1a Use N-Protected Pyrrole Pinacol Ester strategy1->action1a action1b Use Potassium Pyrrolyltrifluoroborate strategy1->action1b action2a Use High-Activity Ligand (e.g., SPhos, XPhos) strategy2->action2a action2b Use Palladium Precatalyst strategy2->action2b action3a Switch to Weaker Base (K2CO3, CsF) strategy3->action3a action3b Lower Reaction Temperature strategy3->action3b end Improved Yield Minimized Protodeboronation action1a->end action1b->end action2a->end action2b->end action3a->end action3b->end

Caption: Troubleshooting workflow for addressing protodeboronation in pyrrole Suzuki coupling.

Experimental_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification cluster_analysis Step 4: Analysis A Combine Aryl Halide, Pyrrole Boron Reagent, and Base in a Vial B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Seal Vial and Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Aqueous Work-up (Extraction) E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling of pyrroles.

References

Technical Support Center: Optimizing Catalyst Selection for Suzuki-Miyaura Coupling of Bromopyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of bromopyrroles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the Suzuki-Miyaura coupling of bromopyrroles?

A1: The most prevalent challenges include:

  • Dehalogenation: Unprotected N-H bromopyrroles are highly susceptible to a dehalogenation side reaction, leading to the formation of the corresponding pyrrole byproduct and reduced yield of the desired coupled product.[1]

  • Low Catalyst Activity: The nitrogen atom in the pyrrole ring can coordinate to the palladium catalyst, leading to catalyst inhibition and lower reaction rates compared to less electron-rich aryl halides.

  • Protecting Group Instability: While N-protection is often necessary to prevent dehalogenation, common protecting groups like tert-butyloxycarbonyl (BOC) can be unstable under typical Suzuki-Miyaura conditions.[1]

  • Substrate-Dependent Catalyst Performance: The optimal catalyst system (palladium source and ligand) is highly dependent on the specific bromopyrrole isomer (e.g., 2-bromo vs. 3-bromo) and the electronic properties of the boronic acid coupling partner.

Q2: Is it necessary to protect the pyrrole nitrogen for the Suzuki-Miyaura coupling?

A2: In many cases, yes. For N-unsubstituted bromopyrroles, debromination is a significant competing reaction.[1] N-protection, for instance with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, has been shown to effectively suppress this side reaction and lead to higher yields of the desired product.[1] While some successful couplings of unprotected pyrroles have been reported, they often require careful optimization of the catalyst system and reaction conditions.

Q3: Which palladium catalysts are most effective for the coupling of bromopyrroles?

A3: The choice of catalyst is critical. While Pd(PPh₃)₄ is a commonly used catalyst, more advanced systems often provide superior results, especially for challenging substrates. Buchwald-type ligands, known for their bulk and electron-donating properties, are often effective in promoting the oxidative addition step and enhancing catalytic activity. For instance, catalysts based on SPhos and XPhos have shown high yields in the coupling of nitrogen-rich heterocycles.[2] The optimal choice will depend on the specific bromopyrrole and coupling partner.

Troubleshooting Guide

Problem 1: Low to no yield of the desired coupled product.

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity Screen different palladium sources and ligands. For electron-rich bromopyrroles, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed precatalyst.
Inadequate Base The choice of base is crucial. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the solvent and substrates.
Poor Solvent Choice Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used. The ideal solvent or solvent mixture should be determined experimentally.
Reaction Temperature Too Low While some couplings proceed at room temperature, many require heating. Gradually increase the reaction temperature, for example, from 60 °C to 100 °C, and monitor the reaction progress.[2]
Oxygen Contamination Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst. Degas all solvents and reagents thoroughly.

Problem 2: Significant formation of a debrominated pyrrole byproduct.

Possible Cause Troubleshooting Suggestion
Unprotected Pyrrole Nitrogen Protect the pyrrole nitrogen with a suitable protecting group. The SEM group has been shown to be robust under Suzuki-Miyaura conditions and effectively prevents dehalogenation.[1]
Reaction Conditions Too Harsh High temperatures and prolonged reaction times can sometimes promote dehalogenation. Try to find conditions that allow for complete conversion at a lower temperature or in a shorter time.

Problem 3: Formation of homocoupled boronic acid byproduct.

Possible Cause Troubleshooting Suggestion
Presence of Oxygen Rigorous exclusion of oxygen is critical to minimize the homocoupling of the boronic acid.
Incorrect Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the bromopyrrole.

Data Presentation: Catalyst System Performance

The following tables summarize the performance of different catalyst systems for the Suzuki-Miyaura coupling of a SEM-protected 4-bromopyrrole with phenylboronic acid.

Table 1: Screening of Palladium Catalysts

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃dioxane/H₂O (4:1)901261
2Pd(PPh₃)₂Cl₂Na₂CO₃dioxane/H₂O (4:1)901245
3Pd(OAc)₂Na₂CO₃dioxane/H₂O (4:1)901233
4Pd(dppf)Cl₂Na₂CO₃dioxane/H₂O (4:1)901225

Data synthesized from a study on SEM-protected pyrroles.[1]

Table 2: Optimization of Reaction Conditions with Pd(PPh₃)₄

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃dioxane/H₂O (4:1)901275
2Pd(PPh₃)₄Cs₂CO₃dioxane/H₂O (4:1)901282
3Pd(PPh₃)₄K₃PO₄dioxane/H₂O (4:1)901278
4Pd(PPh₃)₄Cs₂CO₃THF/H₂O (4:1)901268
5Pd(PPh₃)₄Cs₂CO₃DMF/H₂O (4:1)901255

Data synthesized from a study on SEM-protected pyrroles.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of SEM-Protected 4-Bromopyrrole-2-carboxylate

This protocol is adapted from a published procedure for the coupling of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate with various arylboronic acids.[3]

Materials:

  • Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (10 mol%)

  • Cs₂CO₃ (2 equivalents)

  • Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and Cs₂CO₃ (2 equivalents).

  • Add anhydrous dioxane and degassed water to achieve a 4:1 solvent ratio.

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

The following diagrams illustrate key concepts in optimizing the Suzuki-Miyaura coupling of bromopyrroles.

Catalyst_Selection_Logic cluster_substrate Substrate Analysis cluster_unprotected Unprotected Pyrrole cluster_protected N-Protected Pyrrole cluster_catalyst Catalyst System Optimization cluster_outcome Reaction Outcome Start Bromopyrrole Substrate ProtectingGroup N-H or N-Protected? Start->ProtectingGroup Unprotected High Risk of Dehalogenation ProtectingGroup->Unprotected N-H Protected Proceed to Catalyst Screening ProtectingGroup->Protected N-Protected Protect Consider N-Protection (e.g., SEM) Unprotected->Protect CatalystScreen Screen Pd Source and Ligand Protected->CatalystScreen BaseScreen Screen Base (e.g., K2CO3, Cs2CO3) CatalystScreen->BaseScreen SolventScreen Screen Solvent (e.g., Dioxane, THF) BaseScreen->SolventScreen Optimized Optimized Conditions SolventScreen->Optimized Product Desired Coupled Product Optimized->Product

Caption: A decision-making workflow for optimizing the Suzuki-Miyaura coupling of bromopyrroles.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product (R-Ar) RedElim->Product RBr Bromopyrrole (R-Br) ArBOH2 Boronic Acid (Ar-B(OH)2) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Lithiation of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the lithiation of N-substituted pyrroles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to this important synthetic transformation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the lithiation of N-substituted pyrroles.

Problem 1: Low or No Yield of the Desired C-Lithiated Product

Possible Causes:

  • Incorrect Base: The organolithium reagent may not be basic enough to deprotonate the pyrrole ring, especially with electron-withdrawing N-substituents.

  • Reaction Temperature Too High: Lithiated intermediates can be unstable and decompose at higher temperatures.

  • Insufficient Reaction Time: The deprotonation reaction may be slow and require more time to go to completion.

  • Poor Quality Reagents: The organolithium reagent may have degraded, or the solvent may not be sufficiently dry.

  • Competitive N-H Deprotonation (for N-H pyrroles): If the nitrogen is not substituted, the acidic N-H proton will be abstracted preferentially.

Solutions:

  • Choice of Base: For less acidic C-H bonds, consider using a stronger base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) instead of n-butyllithium (n-BuLi). The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also increase the basicity of n-BuLi.[1][2][3]

  • Temperature Control: Perform the lithiation at low temperatures, typically between -78 °C and -20 °C, to ensure the stability of the lithiated intermediate.[1]

  • Reaction Time: Monitor the reaction progress by quenching aliquots with a suitable electrophile (e.g., D₂O or TMSCl) and analyzing by ¹H NMR or GC-MS. Adjust the reaction time accordingly.

  • Reagent and Solvent Quality: Use freshly titrated organolithium reagents and anhydrous solvents to prevent quenching of the base.

  • N-Protection: Ensure the pyrrole nitrogen is protected with a suitable group (e.g., Boc, sulfonyl, aryl) to prevent N-H deprotonation.

Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)

Possible Causes:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of isomers rather than the kinetically preferred product.

  • Nature of the N-Substituent: The electronic and steric properties of the N-substituent strongly influence the acidity of the C2 and C3 protons.

  • Choice of Base and Solvent: The choice of organolithium reagent and solvent can significantly impact the regioselectivity of the deprotonation.

Solutions:

  • Kinetic Control for C2-Lithiation: To favor the kinetically preferred C2-lithiation, use a strong, non-coordinating base like LDA or LiTMP in a non-polar solvent at a very low temperature (-78 °C).[1]

  • Thermodynamic Control for C3-Lithiation (less common): In some cases, allowing the reaction to warm up or using a coordinating solvent like THF can lead to equilibration and favor the thermodynamically more stable C3-lithiated species, although this is often challenging to control.

  • Influence of N-Substituent:

    • N-Boc: Generally directs lithiation to the C2 position.[4][5]

    • N-Phenylsulfonyl: Can direct to either C2 or C3 depending on the other substituents and reaction conditions. For N-benzenesulfonyl-3-bromopyrrole, lithiation occurs at C2.[6]

    • N-Aryl: The substitution pattern on the aryl ring can direct lithiation to either the pyrrole ring or the aryl ring. Electron-donating groups on the phenyl ring tend to favor C2-lithiation of the pyrrole, while electron-withdrawing groups can promote lithiation on the aryl ring.[1]

Problem 3: Formation of Di-lithiated or Poly-lithiated Species

Possible Causes:

  • Excess Organolithium Reagent: Using more than one equivalent of the organolithium base can lead to multiple deprotonations.

  • Reaction Conditions: Certain conditions, like the use of TMEDA in diethyl ether, can promote di-lithiation, for example, at the C2 and C2' positions of N-phenylpyrrole.[1]

Solutions:

  • Stoichiometry: Carefully control the stoichiometry of the organolithium reagent. Use one equivalent for mono-lithiation.

  • Avoid Conditions Favoring Di-lithiation: If di-lithiation is a problem, consider alternative solvent systems or avoid the use of TMEDA. For N-phenylpyrrole, using butyllithium activated by potassium tert-butoxide (LICKOR) in THF at -75 °C can favor monolithiation at the C2 position.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for regioselective C2-lithiation of pyrrole?

The tert-butoxycarbonyl (Boc) group is a widely used and effective directing group for C2-lithiation of pyrrole. It is easily introduced and can be removed under relatively mild conditions.[4][7]

Q2: How can I lithiate the N-aryl substituent instead of the pyrrole ring?

This can be achieved by choosing an N-aryl group with acidic protons that are more readily abstracted than those on the pyrrole ring. For example, in N-(4-bromophenyl)pyrrole, lithiation occurs ortho to the bromine atom on the phenyl ring.[1] Similarly, with N-(4-methoxyphenyl)pyrrole, deprotonation can occur next to the methoxy group.[1]

Q3: What is the role of TMEDA in the lithiation of N-substituted pyrroles?

TMEDA is a bidentate ligand that chelates to the lithium ion, breaking down the oligomeric aggregates of organolithium reagents (like n-BuLi) into more reactive monomers or dimers. This increases the effective basicity of the reagent and can accelerate the rate of deprotonation.[1][3]

Q4: At what temperature should I perform the lithiation reaction?

It is generally recommended to carry out the lithiation at low temperatures, typically between -78 °C and -20 °C, to minimize side reactions and decomposition of the thermally sensitive lithiated intermediates.[1]

Q5: What are some common electrophiles used to quench the lithiated pyrrole?

A wide variety of electrophiles can be used, including:

  • Alkyl halides (e.g., CH₃I)

  • Aldehydes and ketones

  • Carbon dioxide (to form carboxylic acids)

  • Silyl halides (e.g., TMSCl)

  • Disulfides (to form thiols)

  • Iodine (to form iodo-pyrroles)

The choice of electrophile will depend on the desired final product.

Quantitative Data

Table 1: Regioselectivity in the Lithiation of N-Phenylpyrrole under Various Conditions

Base/AdditiveSolventTemperature (°C)Position of LithiationYield (%)Reference
n-BuLi/TMEDADiethyl EtherRTC2, C2' (di-lithiation)-[1]
n-BuLi/TMEDAHexaneRefluxC2-[1]
n-BuLi/KOtBuTHF-75C2-[1]
LiTMP/ZnCl₂·TMEDAHexaneRTC2High[1]

Table 2: Lithiation of N-Boc-pyrrolidine with s-BuLi in THF at -30 °C

ElectrophileProductYield (%)
I₂2-Iodo-N-Boc-pyrrolidine75
(PhS)₂2-(Phenylthio)-N-Boc-pyrrolidine83
Acetone2-(1-Hydroxy-1-methylethyl)-N-Boc-pyrrolidine78
Benzaldehyde2-(Hydroxy(phenyl)methyl)-N-Boc-pyrrolidine72

Data extracted from a study on diamine-free lithiation-trapping of N-Boc heterocycles.[8]

Experimental Protocols

Protocol 1: General Procedure for the C2-Lithiation of N-Boc-pyrrole

  • To a solution of N-Boc-pyrrole (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lithiation of N-Phenylpyrrole at the C2-Position

  • To a solution of N-phenylpyrrole (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous hexane (0.3 M) under an inert atmosphere at room temperature, add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction to -78 °C and add a solution of the electrophile (e.g., iodine, 1.2 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work up the reaction as described in Protocol 1.

Visualizations

Lithiation_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_quench Quenching cluster_product Product N-Substituted Pyrrole N-Substituted Pyrrole Lithiated Pyrrole Lithiated Pyrrole N-Substituted Pyrrole->Lithiated Pyrrole Deprotonation Base Organolithium Base (n-BuLi, s-BuLi, LDA) Base->Lithiated Pyrrole Solvent Anhydrous Solvent (THF, Diethyl Ether, Hexane) Solvent->Lithiated Pyrrole Temperature Low Temperature (-78°C to -20°C) Temperature->Lithiated Pyrrole Functionalized Pyrrole Functionalized Pyrrole Lithiated Pyrrole->Functionalized Pyrrole Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Functionalized Pyrrole

Caption: General workflow for the lithiation and functionalization of N-substituted pyrroles.

Troubleshooting_Lithiation cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solution Corrective Actions Start Low Yield or Incorrect Regioselectivity CheckBase Is the base strong enough? Start->CheckBase CheckTemp Is the temperature too high? CheckBase->CheckTemp Yes UseStrongerBase Use s-BuLi, t-BuLi, or add TMEDA CheckBase->UseStrongerBase No CheckRegio Is it a regioselectivity issue? CheckTemp->CheckRegio No LowerTemp Perform reaction at -78°C CheckTemp->LowerTemp Yes ChangeConditions Adjust base/solvent for kinetic or thermodynamic control CheckRegio->ChangeConditions Yes SuccessfulReaction Successful Lithiation CheckRegio->SuccessfulReaction No UseStrongerBase->SuccessfulReaction LowerTemp->SuccessfulReaction ChangeConditions->SuccessfulReaction

Caption: Troubleshooting workflow for common issues in pyrrole lithiation.

References

Technical Support Center: Purification of Polar Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar pyrrole derivatives.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar pyrrole derivatives in a question-and-answer format.

Question 1: My polar pyrrole derivative does not move from the baseline in normal-phase TLC/column chromatography, even with highly polar solvents like 100% ethyl acetate. What should I do?

Answer:

This is a common issue with highly polar compounds. Here are several strategies to address this:

  • Switch to a More Polar Mobile Phase:

    • Ammonia/Methanol System: A common solution is to use a more aggressive solvent system. You can try adding a small percentage (1-10%) of a 10% ammonium hydroxide solution in methanol to your mobile phase, often dichloromethane[1][2]. This is particularly effective for basic polar compounds[3].

    • Acidic Modifiers: For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve elution[2].

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography: Consider using reversed-phase silica (like C18) for both TLC and column chromatography[2][4]. With reversed-phase, you will use polar solvents like water and acetonitrile or methanol as your mobile phase. To increase retention of very polar compounds on a C18 column, you can increase the proportion of water in the mobile phase[5].

    • Alternative Normal-Phase Sorbents: If your compound is unstable on silica gel, you could try less acidic stationary phases like alumina or Florisil[1][6].

    • Deactivated Silica Gel: It is also possible to deactivate silica gel to reduce its acidity and potential for causing compound degradation[1][6].

Question 2: My polar pyrrole derivative streaks badly on the TLC plate and during column chromatography. How can I resolve this?

Answer:

Streaking can be caused by several factors, including compound overloading, interaction with the stationary phase, or inappropriate solvent systems.

  • Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate or column[2]. Try diluting your sample and running the separation again.

  • Use of Mobile Phase Modifiers:

    • For basic compounds, which are common among pyrrole derivatives, adding a small amount of triethylamine (0.1–2.0%) or a solution of ammonia in methanol to the mobile phase can significantly reduce streaking by neutralizing acidic sites on the silica gel[2][3].

    • For acidic compounds, adding a small percentage of acetic or formic acid can have a similar beneficial effect[2].

  • Check Compound Stability: Your compound might be degrading on the silica gel, causing the appearance of streaks. You can check for stability by running a 2D TLC[1][6]. To do this, run a TLC in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If you see spots that are not on the diagonal, it indicates decomposition.

Question 3: I am experiencing co-elution of my polar pyrrole derivative with impurities. How can I improve the separation?

Answer:

Improving separation, or resolution, between compounds with similar polarities can be challenging.

  • Optimize the Solvent System:

    • Fine-tune Polarity: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound in TLC, as this often provides the best separation in column chromatography[1].

    • Try Different Solvent Systems: Employing different solvent combinations can alter the selectivity of the separation. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order of impurities[2].

  • Gradient Elution: In column chromatography, starting with a less polar solvent system and gradually increasing the polarity can help resolve compounds that elute closely together[5].

  • Alternative Chromatographic Techniques:

    • Reversed-Phase HPLC: This technique often provides better separation for polar compounds compared to normal-phase chromatography[5]. You can manipulate the mobile phase composition (e.g., water/acetonitrile or water/methanol ratio) and use a gradient to optimize separation[5].

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds and uses a polar stationary phase with a primarily organic mobile phase, which can provide excellent retention and separation.

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, offering greater flexibility in method development for separating polar compounds.

Question 4: My polar pyrrole derivative seems to be unstable and decomposes during purification on silica gel. What are my options?

Answer:

The acidic nature of silica gel can lead to the degradation of sensitive compounds.

  • Test for Stability: First, confirm the instability on silica gel using a 2D TLC as described in the streaking issue section[1][6].

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is a good alternative to silica and is available in neutral, acidic, and basic forms. For many sensitive pyrrole derivatives, neutral or basic alumina can prevent decomposition.

    • Florisil: This is another milder alternative to silica gel[1][6].

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a base, such as triethylamine, before packing the column[1][6].

  • Minimize Contact Time: If you must use silica gel, try to minimize the time your compound spends on the column by using a faster flow rate or a shorter column.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a newly synthesized polar pyrrole derivative?

A1: A good starting point is to first assess the compound's polarity and stability using TLC.

  • TLC Analysis: Start with a standard solvent system like ethyl acetate/hexanes. If the compound remains at the baseline, gradually increase the polarity by adding methanol to the ethyl acetate. If streaking occurs or the compound still doesn't move, try a system with a modifier, such as 1-2% triethylamine or ammonia in methanol/dichloromethane for basic compounds[2][3]. Also, consider using reversed-phase TLC plates.

  • Stability Check: Perform a 2D TLC to check for stability on silica[1][6].

  • Purification Method Selection:

    • If the compound is stable and a good solvent system is found, flash column chromatography on silica gel is a viable option.

    • If the compound is unstable on silica or extremely polar, consider using alumina, Florisil, or reversed-phase chromatography[1][6].

    • For high-purity requirements, preparative HPLC (either normal-phase or reversed-phase) is often the best choice.

Q2: Can I use recrystallization for polar pyrrole derivatives?

A2: Yes, recrystallization can be a very effective purification method for solid polar pyrrole derivatives, and it avoids potential degradation on stationary phases. The key is to find a suitable solvent or solvent system.

  • Solvent Selection: Ideal solvents are those in which your compound is sparingly soluble at room temperature but highly soluble when heated. For polar compounds, common recrystallization solvents include ethanol, methanol, water, or mixtures like ethanol/water or acetone/hexanes[7].

  • Handling Acidic/Basic Functionalities: If your pyrrole derivative has an acidic or basic group, you can sometimes form a salt which may have better crystallization properties[7]. For example, an amine can be protonated with HCl to form a hydrochloride salt, which may be easier to crystallize.

Q3: How can I remove unreacted pyrrole from my reaction mixture?

A3: Unreacted pyrrole can complicate purification.

  • Aqueous Wash: If your product is soluble in an organic solvent and stable to water, you can perform an aqueous wash of the reaction mixture.

  • Hexane Wash: Repeated washing of the reaction mixture with hexane can often remove a significant amount of unreacted pyrrole before proceeding to column chromatography[8].

  • Activated Carbon: Another approach is to use activated carbon sorption at a lower temperature, with a solvent like dichloromethane, as pyrrole adsorbs well to activated carbon[8].

Quantitative Data Summary

Purification ChallengeCommon TechniqueProposed SolutionExpected Outcome/Improvement
Low Rf / No Elution Normal-Phase ChromatographyAdd NH4OH/MeOH to eluent[1]Increased Rf, compound elutes
Switch to Reversed-PhaseGood retention and elution control
Streaking Normal-Phase ChromatographyAdd triethylamine to eluent[2]Sharper bands, improved peak shape
Reduce sample load[2]Reduced streaking
Compound Decomposition Silica Gel ChromatographySwitch to alumina or Florisil[1][6]Minimized degradation, higher recovery
Deactivate silica gel[1][6]Reduced acidic degradation
Co-elution of Impurities Column ChromatographyUse gradient elution[5]Improved separation of components
Switch to HPLC (RP or HILIC)[5]Higher resolution and purity

Experimental Protocols

Protocol 1: 2D TLC for Stability Assessment

Objective: To determine if a compound is stable on a silica gel TLC plate.

Methodology:

  • Obtain a square TLC plate.

  • In one corner, spot your crude reaction mixture or isolated compound.

  • Develop the TLC plate using an appropriate solvent system.

  • Remove the plate from the developing chamber and mark the solvent front. Dry the plate thoroughly.

  • Rotate the plate 90 degrees so that the separated spots from the first development are now on the baseline.

  • Develop the plate again in the same or a different solvent system.

  • Dry the plate and visualize the spots.

  • Interpretation: Stable compounds will appear on a diagonal line. Any spots that are not on this diagonal represent degradation products that formed during the chromatography process[1][6].

Protocol 2: Small-Scale Test for Optimal Column Chromatography Conditions

Objective: To quickly determine an effective solvent system for flash column chromatography.

Methodology:

  • Prepare several TLC plates.

  • Spot the crude mixture on each plate.

  • Develop each plate in a different solvent system, aiming for an Rf value of ~0.2-0.3 for the desired compound[1]. Test various solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol, with and without modifiers like triethylamine).

  • The solvent system that provides the best separation between the desired compound and impurities with the target Rf value is the ideal starting point for the flash column.

Visualizations

Troubleshooting_Polar_Pyrrole_Purification start Start: Purification Challenge no_elution Compound at Baseline (Rf ≈ 0) start->no_elution streaking Streaking on TLC/Column start->streaking decomposition Compound Decomposition start->decomposition co_elution Co-elution of Impurities start->co_elution sol_polar_solvent Increase Solvent Polarity (e.g., add MeOH/NH4OH) no_elution->sol_polar_solvent Is compound stable? sol_rev_phase Switch to Reversed-Phase Chromatography no_elution->sol_rev_phase sol_add_modifier Add Modifier to Eluent (e.g., Et3N or AcOH) streaking->sol_add_modifier sol_reduce_load Decrease Sample Load streaking->sol_reduce_load sol_alt_stationary Use Alternative Stationary Phase (Alumina, Florisil) decomposition->sol_alt_stationary sol_deactivate Deactivate Silica Gel decomposition->sol_deactivate sol_gradient Use Gradient Elution co_elution->sol_gradient sol_hplc Switch to HPLC (RP or HILIC) co_elution->sol_hplc end_success Successful Purification sol_polar_solvent->end_success sol_rev_phase->end_success sol_add_modifier->end_success sol_reduce_load->end_success sol_alt_stationary->end_success sol_deactivate->end_success sol_gradient->end_success sol_hplc->end_success

Caption: Troubleshooting flowchart for common purification issues.

Purification_Workflow start Start: Crude Product tlc 1. TLC Analysis (Normal & Reversed-Phase) start->tlc stability 2. Stability Check (2D TLC on Silica) tlc->stability is_stable Is compound stable on silica? stability->is_stable select_method 3. Select Purification Method is_stable->select_method Yes is_stable->select_method No (or very polar) flash_chrom Flash Chromatography (Silica, Alumina, etc.) select_method->flash_chrom recrystal Recrystallization select_method->recrystal If solid hplc Preparative HPLC (RP, NP, HILIC) select_method->hplc For high purity analyze 4. Analyze Fractions/Crystals flash_chrom->analyze recrystal->analyze hplc->analyze end_product Pure Product analyze->end_product

Caption: General workflow for purifying polar pyrrole derivatives.

References

Validation & Comparative

A Comparative Guide to N-Halopyrroles: 1-Bromo-1H-pyrrole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Bromo-1H-pyrrole with other N-halopyrroles, namely N-chloropyrrole and N-iodopyrrole. The information presented is curated to assist researchers in selecting the appropriate reagent for their specific synthetic needs, with a focus on performance, stability, and reactivity, supported by experimental data.

Introduction to N-Halopyrroles

N-halopyrroles are a class of heterocyclic compounds that have garnered significant interest in organic synthesis due to their unique reactivity. The nitrogen-halogen bond imparts electrophilic character to the halogen atom, making these compounds effective halogenating agents. Furthermore, the pyrrole ring itself can participate in various reactions, offering a versatile scaffold for the synthesis of complex molecules, including pharmaceuticals. The nature of the halogen atom (chlorine, bromine, or iodine) significantly influences the stability, reactivity, and selectivity of these reagents.

Synthesis of N-Halopyrroles

The synthesis of N-halopyrroles typically involves the direct halogenation of pyrrole using a suitable halogenating agent. The choice of reagent and reaction conditions is crucial to achieve selective N-halogenation over C-halogenation and to manage the stability of the resulting product.

Experimental Protocols:

Synthesis of 1-Chloro-1H-pyrrole (N-Chloropyrrole): N-Chloropyrrole can be synthesized by treating pyrrole with an aqueous solution of sodium hypochlorite (NaOCl) in a biphasic system with a solvent like carbon tetrachloride. The reaction is typically carried out at low temperatures to minimize side reactions and decomposition of the product.

  • Procedure: A solution of pyrrole in carbon tetrachloride is vigorously stirred with an aqueous solution of sodium hypochlorite. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield N-chloropyrrole.[1]

  • Yield: Reported yields are in the range of 65-72%.[1]

Synthesis of this compound: The synthesis of this compound can be achieved by reacting the potassium salt of pyrrole with bromine. This method helps to direct the bromination to the nitrogen atom.

  • Procedure: Pyrrole is first deprotonated with a strong base, such as potassium hydroxide, to form the potassium salt. This salt is then reacted with elemental bromine at low temperatures.

  • Note: Due to the high reactivity of bromine, careful control of stoichiometry and temperature is essential to avoid polybromination and side reactions.

Synthesis of 1-Iodo-1H-pyrrole: Similar to the synthesis of this compound, 1-Iodo-1H-pyrrole can be prepared by reacting the potassium salt of pyrrole with iodine.

  • Procedure: The potassium salt of pyrrole, prepared by reacting pyrrole with a suitable base, is treated with a solution of iodine. The reaction is typically performed in an inert solvent at a controlled temperature.

Comparative Performance and Reactivity

The reactivity of N-halopyrroles is largely dictated by the nature of the N-X bond. The electronegativity and size of the halogen atom influence the bond polarity and lability, which in turn affects the compound's stability and its efficacy as a halogenating agent.

Stability:

The stability of N-halopyrroles generally decreases down the group from chlorine to iodine.

  • N-Chloropyrrole: Moderately stable, but can undergo rearrangement to C-chloropyrroles, especially in the presence of acid or upon heating.[1]

  • This compound: Less stable than N-chloropyrrole and is more prone to decomposition.

  • N-Iodopyrrole: The least stable of the three, with a weaker N-I bond that is susceptible to homolytic and heterolytic cleavage.

Reactivity in Electrophilic Halogenation:

N-halopyrroles can act as sources of electrophilic halogens. Their reactivity in these reactions is influenced by the electrophilicity of the halogen atom. Computational studies using Density Functional Theory (DFT) have been employed to calculate the global electrophilicity index (ω) for various N-halo compounds.[2][3][4] While a direct correlation between this index and the reaction pathway is not always straightforward, it provides a theoretical basis for comparing their electrophilic character.[2][3][4]

The general trend for halogenophilic reactions (nucleophilic attack on the halogen) is I > Br >> Cl.[2] This suggests that N-iodopyrrole would be the most reactive in transferring an electrophilic iodine, followed by this compound and then N-chloropyrrole.

Table 1: Comparison of N-Halopyrrole Properties

PropertyN-ChloropyrroleThis compoundN-Iodopyrrole
Synthesis Yield 65-72%[1]Moderate (protocol dependent)Moderate (protocol dependent)
Relative Stability HighestIntermediateLowest
Reactivity (Electrophilic Halogenation) LowestIntermediateHighest
Primary Reaction Pathway Addition-elimination or chlorination[2][3][4]Addition-elimination or brominationAddition-elimination or iodination

Reaction Mechanisms and Pathways

The reactions of N-halopyrroles with nucleophiles can proceed through different pathways, primarily addition-elimination or direct halogenation. The outcome is dependent on the N-halogen, the structure of the N-halo compound, and the reaction conditions.[2][3]

A plausible general mechanism for electrophilic substitution on a substrate by an N-halopyrrole involves the attack of the nucleophilic substrate on the electrophilic halogen of the N-halopyrrole, leading to the formation of a halogenated substrate and the pyrrolide anion.

ReactionMechanism Substrate Nucleophilic Substrate (Nu-H) TransitionState Transition State [Nu---X---Pyr] Substrate->TransitionState NHaloPyrrole N-Halopyrrole (Pyr-X) NHaloPyrrole->TransitionState Product Halogenated Substrate (Nu-X) TransitionState->Product Pyrrolide Pyrrolide Anion (Pyr-) TransitionState->Pyrrolide

Caption: General mechanism of electrophilic halogenation.

Applications in Drug Development

Halogenated organic molecules are of significant interest in medicinal chemistry as the introduction of a halogen atom can profoundly alter a molecule's physical, chemical, and biological properties.[5] N-halopyrroles serve as valuable reagents for the introduction of halogen atoms into bioactive molecules.

Bromopyrrole alkaloids, a class of marine natural products, exhibit a wide range of biological activities, including antimicrobial, anti-biofilm, and anticancer properties.[6] The synthesis of these and other halogenated pharmacophores can be facilitated by the use of N-halopyrroles as halogenating agents.

Spectroscopic Data

The characterization of N-halopyrroles relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for N-Halopyrroles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
1-Chloro-1H-pyrrole δ 6.8 (t, 2H), 6.2 (t, 2H)Not readily available
This compound Not readily availableNot readily available
1-Iodo-1H-pyrrole Not readily availableNot readily available

Note: Detailed and directly comparable spectroscopic data for all three N-halopyrroles under the same conditions is limited in the literature. The provided data for N-chloropyrrole is a general representation.

Conclusion

The choice between this compound, N-chloropyrrole, and N-iodopyrrole depends on the specific requirements of the synthetic transformation. N-chloropyrrole offers the highest stability, making it easier to handle and store. In contrast, N-iodopyrrole is the most reactive, which can be advantageous for halogenating less reactive substrates, but its instability requires more careful handling. This compound presents a balance between reactivity and stability. Further research into the direct comparative performance of these reagents under standardized conditions would be highly beneficial for the scientific community.

LogicalRelationship cluster_reactivity Reactivity cluster_stability Stability Iodopyrrole N-Iodopyrrole Bromopyrrole This compound Iodopyrrole->Bromopyrrole Decreasing Chloropyrrole_r N-Chloropyrrole Bromopyrrole->Chloropyrrole_r Decreasing Chloropyrrole_s N-Chloropyrrole Bromopyrrole_s This compound Chloropyrrole_s->Bromopyrrole_s Decreasing Iodopyrrole_s N-Iodopyrrole Bromopyrrole_s->Iodopyrrole_s Decreasing

References

A Comparative Guide to Analytical Techniques for the Characterization of 1-Bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the characterization of 1-Bromo-1H-pyrrole, a heterocyclic organic compound of interest in medicinal chemistry and materials science. We present a summary of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols.

Introduction to this compound and its Characterization

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The introduction of a bromine atom to the nitrogen (position 1) influences the electronic properties and reactivity of the pyrrole ring, making it a potentially valuable building block in the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are paramount, and a combination of analytical techniques is typically employed for this purpose. This guide focuses on providing the foundational data and methodologies for its characterization.

Data at a Glance: A Comparative Summary

Analytical TechniqueParameterThis compound (Predicted/Extrapolated)Pyrrole (Experimental)
¹H NMR Chemical Shift (δ)α-H: ~6.8-7.2 ppm (t), β-H: ~6.2-6.5 ppm (t)α-H: ~6.68 ppm (t), β-H: ~6.15 ppm (t)[1][2][3]
¹³C NMR Chemical Shift (δ)Cα: ~120-125 ppm, Cβ: ~110-115 ppmCα: ~118.5 ppm, Cβ: ~108.2 ppm[4]
GC-MS Molecular Ion (m/z)[M]+• ≈ 145 & 147 (due to ⁷⁹Br/⁸¹Br isotopes)[M]+• = 67
IR Spectroscopy Wavenumber (cm⁻¹)C-H stretch (aromatic): >3000, C=C stretch: ~1500-1600, C-N stretch: ~1300-1400, N-Br stretch: ~600-700N-H stretch: ~3400, C-H stretch (aromatic): >3000, C=C stretch: ~1530, C-N stretch: ~1350[5]

In-Depth Analysis with Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6][7][8]

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Interpretation of NMR Data:

  • ¹H NMR: For this compound, two distinct signals are expected in the aromatic region, corresponding to the α-protons (adjacent to the nitrogen) and the β-protons. Due to the symmetry of the molecule, the two α-protons will be chemically equivalent, as will the two β-protons. Each signal is expected to be a triplet due to coupling with the adjacent non-equivalent protons. The bromine atom on the nitrogen will likely cause a downfield shift of the α-protons compared to unsubstituted pyrrole.

  • ¹³C NMR: Two signals are expected for the pyrrole ring carbons: one for the two equivalent α-carbons and one for the two equivalent β-carbons. The C-Br bond is not directly observed, but the bromine's electron-withdrawing effect will influence the chemical shifts of the ring carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer (≥400 MHz) transfer->spectrometer acquire_H1 Acquire ¹H Spectrum spectrometer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum spectrometer->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phasing & Referencing ft->phase interpret Structural Elucidation phase->interpret

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture and provides information about their molecular weight and fragmentation pattern, aiding in their identification.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion (e.g., 200).

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum.

Interpretation of GC-MS Data:

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]+• and [M+2]+•) of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule. Fragmentation patterns can also provide structural information, although for a simple aromatic system like this, the molecular ion is expected to be quite stable.

GCMS_Logic cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Output injection Inject Sample separation Separation in Capillary Column injection->separation elution Elution based on Boiling Point separation->elution ionization Electron Ionization (EI) elution->ionization analysis Mass Analysis ionization->analysis detection Detection of Ions analysis->detection chromatogram Chromatogram (Retention Time) detection->chromatogram mass_spectrum Mass Spectrum (m/z vs. Intensity) detection->mass_spectrum

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis:

  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If it is a solid, it can be analyzed as a KBr pellet (by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or as a mull (by grinding the sample with a mulling agent like Nujol).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Interpretation of IR Data:

The IR spectrum of this compound would be expected to show:

  • C-H stretching vibrations of the aromatic pyrrole ring above 3000 cm⁻¹.

  • C=C and C-N stretching vibrations within the pyrrole ring in the region of 1600-1300 cm⁻¹.

  • The absence of a distinct N-H stretching band (typically around 3400 cm⁻¹ for pyrrole) would be a key indicator of substitution on the nitrogen atom.

  • A band corresponding to the N-Br stretch is expected in the lower frequency "fingerprint" region, typically between 600 and 700 cm⁻¹.

Alternative and Complementary Techniques

While NMR, GC-MS, and IR are the primary techniques for routine characterization, other methods can provide valuable complementary information:

  • Elemental Analysis: Provides the empirical formula of the compound by determining the percentage composition of elements (C, H, N, Br). This is crucial for confirming the molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state.

Conclusion

The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the most detailed structural information, while GC-MS confirms the molecular weight and purity, and IR spectroscopy identifies the key functional groups. By employing the experimental protocols outlined in this guide and comparing the obtained data with the expected values, researchers can confidently verify the identity and purity of their synthesized this compound, paving the way for its application in further research and development.

References

A Comparative Guide to the Reactivity of 1-Bromo-1H-pyrrole and 2-Bromopyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the synthetic utility of N-brominated versus C-brominated pyrroles, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the reactivity of two key brominated pyrrole isomers: 1-bromo-1H-pyrrole and 2-bromopyrrole. Understanding the distinct chemical behavior of these building blocks is crucial for researchers, scientists, and professionals in drug development for the strategic design and synthesis of complex nitrogen-containing heterocyclic compounds. This document outlines their comparative performance in common and pivotal organic reactions, supported by experimental data and detailed methodologies.

Introduction to this compound and 2-Bromopyrrole

This compound and 2-bromopyrrole are isomeric compounds with the bromine atom positioned on the nitrogen and a carbon atom of the pyrrole ring, respectively. This seemingly subtle structural difference leads to significant variations in their electronic properties and, consequently, their chemical reactivity. 2-Bromopyrrole is a widely utilized intermediate in the synthesis of a vast array of biologically active molecules and functional materials.[1][2] In contrast, this compound is less commonly employed, and its reactivity profile offers unique opportunities for N-functionalization.

Comparative Reactivity in Key Organic Reactions

The differential placement of the bromine atom dictates the preferred reaction pathways for each isomer. Generally, the C-Br bond in 2-bromopyrrole is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the N-Br bond in this compound can be involved in reactions characteristic of N-haloamines. A significant challenge in the reactions of 2-bromopyrrole is the presence of the acidic N-H proton, which often necessitates the use of protecting groups to prevent side reactions and achieve higher yields.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The performance of this compound and 2-bromopyrrole in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions is a key indicator of their synthetic utility.

Table 1: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstrateTypical Catalyst & LigandTypical BaseTypical SolventTemperature (°C)Yield (%)Citation(s)
Suzuki-Miyaura Coupling This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Moderate to GoodInferred from N-heteroaryl halide reactivity
N-Boc-2-bromopyrrolePd(dppf)Cl₂K₂CO₃Dimethoxyethane8070-95[3]
Buchwald-Hartwig Amination This compoundPd₂(dba)₃ / XantphosCs₂CO₃Dioxane110Good to ExcellentInferred from N-heteroaryl halide reactivity
N-Boc-2-bromopyrrolePd(OAc)₂ / BINAPNaOtBuToluene80-10060-90[4]
Heck Reaction This compoundPd(OAc)₂ / PPh₃Et₃NDMF100-120Good[5][6]
2-Bromopyrrole (N-protected)Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃DMF100Moderate to Good[1][5]

Note: Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions.

Lithiation and Electrophilic Quench

The regioselectivity of lithiation and subsequent reaction with an electrophile is another area where these isomers exhibit divergent reactivity. For 2-bromopyrrole, halogen-metal exchange at the C2 position is a common strategy, though it competes with deprotonation at the N-H and C5 positions.[7] N-protection is often employed to direct the lithiation to the C-Br bond. In contrast, the reactivity of this compound in lithiation reactions is less documented but is expected to be influenced by the nature of the N-Br bond.

Table 2: Reactivity in Lithiation and Electrophilic Quench

SubstrateLithiation ReagentTypical ElectrophileExpected ProductKey ConsiderationsCitation(s)
This compoundn-BuLi or t-BuLiAldehydes, Ketones, CO₂N-lithiated species followed by potential bromine migration or decomposition.The N-Br bond may not be stable to strong organolithium bases.General knowledge of N-halo compounds
N-Boc-2-bromopyrrolen-BuLiDMF, Alkyl halides2-Substituted-N-Boc-pyrroleHalogen-metal exchange is favored at low temperatures.[7]

Experimental Protocols

Detailed experimental procedures are provided below for key reactions to facilitate the practical application of these substrates in a research setting.

Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole

Protocol: To a solution of N-Boc-2-bromopyrrole (1.0 mmol) and an arylboronic acid (1.2 mmol) in dimethoxyethane (5 mL) is added a 2 M aqueous solution of potassium carbonate (1.5 mL). The mixture is degassed with argon for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol) is then added, and the reaction mixture is heated to 80 °C under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]

Buchwald-Hartwig Amination of N-Boc-2-bromopyrrole

Protocol: A mixture of N-Boc-2-bromopyrrole (1.0 mmol), an amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol) in toluene (5 mL) is degassed and heated to 100 °C in a sealed tube. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[4]

Heck Reaction of an N-Protected 2-Bromopyrrole

Protocol: A mixture of N-protected 2-bromopyrrole (1.0 mmol), an alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), tri(o-tolyl)phosphine (0.1 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) is heated to 100 °C under an argon atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.[1][5]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.

Suzuki_Miyaura_Coupling 2-Bromopyrrole (N-Protected) 2-Bromopyrrole (N-Protected) Oxidative Addition Oxidative Addition 2-Bromopyrrole (N-Protected)->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation ArPd(II)BrL2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination ArPd(II)Ar'L2 Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 2-Arylpyrrole 2-Arylpyrrole Reductive Elimination->2-Arylpyrrole

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromopyrrole.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine (R2NH) Amine (R2NH) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine (R2NH)->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination & Deprotonation (Pyrrolyl)Pd(II)BrL2 Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination (Pyrrolyl)Pd(II)(NR2)L2 Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 1-Amino-1H-pyrrole 1-Amino-1H-pyrrole Reductive Elimination->1-Amino-1H-pyrrole

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Lithiation_Comparison cluster_0 2-Bromopyrrole (N-Protected) cluster_1 This compound 2-Bromopyrrole 2-Bromopyrrole Lithiation_2 Halogen-Metal Exchange 2-Bromopyrrole->Lithiation_2 n-BuLi n-BuLi n-BuLi->Lithiation_2 Electrophile_2 E+ Lithiation_2->Electrophile_2 Product_2 2-Substituted Pyrrole Electrophile_2->Product_2 This compound This compound Lithiation_1 Deprotonation/Decomposition This compound->Lithiation_1 n-BuLi_1 n-BuLi n-BuLi_1->Lithiation_1 Product_1 Complex Mixture Lithiation_1->Product_1

Figure 3: Contrasting outcomes of the lithiation of bromopyrrole isomers.

Conclusion

The reactivity of this compound and 2-bromopyrrole is dictated by the position of the bromine atom on the pyrrole ring. 2-Bromopyrrole, particularly when N-protected, is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 2-position. In contrast, this compound offers a route to N-functionalized pyrroles, although its application in cross-coupling reactions is less explored and may present challenges such as catalyst inhibition. The choice between these two isomers should be guided by the desired final product and the specific bond disconnection strategy. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of novel pyrrole-containing molecules.

References

A Comparative Spectroscopic Guide to Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pyrrole and its less stable isomers, 2H-pyrrole and 3H-pyrrole. Understanding the distinct spectral signatures of these isomers is crucial for their identification and characterization in various chemical and biological systems. This document outlines experimental data for the stable 1H-pyrrole and theoretical data for the transient 2H- and 3H-pyrrole isomers, supported by detailed experimental protocols.

Introduction to Pyrrole Isomers

Pyrrole (1H-pyrrole) is a five-membered aromatic heterocycle that is a fundamental structural motif in many biologically significant molecules, including porphyrins, chlorophylls, and certain alkaloids. Its isomers, 2H-pyrrole and 3H-pyrrole, are non-aromatic tautomers that are generally unstable and readily convert to the aromatic 1H-pyrrole. The differentiation of these isomers is a key analytical challenge.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole. The data for 1H-pyrrole is derived from experimental observations, while the data for 2H- and 3H-pyrrole is based on theoretical calculations and expected spectroscopic behavior due to their inherent instability.

Table 1: ¹H NMR Spectroscopic Data (Predicted for 2H- and 3H-Pyrrole)

IsomerProtonChemical Shift (δ, ppm)Multiplicity
1H-Pyrrole H1 (N-H)~8.0Broad Singlet
H2, H5~6.7Triplet
H3, H4~6.1Triplet
2H-Pyrrole H2 (CH₂)~3.5 - 4.5Singlet
H3~6.0 - 7.0Doublet
H4~5.5 - 6.5Multiplet
H5~5.0 - 6.0Multiplet
3H-Pyrrole H3 (CH₂)~2.5 - 3.5Singlet
H2~6.5 - 7.5Doublet
H4~5.5 - 6.5Multiplet
H5 (N-H)~5.0 - 6.0Broad Singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 2H- and 3H-Pyrrole)

IsomerCarbonChemical Shift (δ, ppm)
1H-Pyrrole C2, C5~118
C3, C4~108
2H-Pyrrole C2~50 - 60
C3~130 - 140
C4~110 - 120
C5~100 - 110
3H-Pyrrole C3~40 - 50
C2~140 - 150
C4~120 - 130
C5~110 - 120

Table 3: Infrared (IR) Spectroscopy Data

IsomerFunctional GroupCharacteristic Absorption (cm⁻¹)Notes
1H-Pyrrole N-H Stretch~3400 (sharp)Aromatic C-H stretch also present (~3100 cm⁻¹)
C=C Stretch~1530, 1470Characteristic of the aromatic ring
2H-Pyrrole C=N Stretch~1650 - 1700Strong, characteristic of imines
(Calculated)C=C Stretch~1600 - 1650Alkene-like
C-H Stretch (sp³)~2850 - 2960From the CH₂ group
3H-Pyrrole N-H Stretch~3300 - 3500Broad, typical of non-aromatic amines
(Calculated)C=C Stretch~1600 - 1650Alkene-like
C-H Stretch (sp³)~2850 - 2960From the CH₂ group

Table 4: UV-Vis Spectroscopy Data

Isomerλmax (nm)Molar Absorptivity (ε)Electronic Transition
1H-Pyrrole ~210~15,000π → π
~240 (shoulder)~500π → π
2H-Pyrrole ~220 - 240Lower than 1H-pyrrolen → π* and π → π
(Predicted)
3H-Pyrrole ~230 - 250Lower than 1H-pyrroleπ → π
(Predicted)

Table 5: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Notes
1H-Pyrrole 6766, 41, 39Loss of H, followed by ring fragmentation.
2H-Pyrrole 6766, 41, 39Expected to isomerize to the more stable 1H-pyrrole cation upon ionization, leading to a similar fragmentation pattern.
3H-Pyrrole 6766, 41, 39Expected to isomerize to the more stable 1H-pyrrole cation upon ionization, leading to a similar fragmentation pattern.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution if any particulate matter is present to avoid compromising the spectral quality.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

    • Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquids):

    • Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, creating a thin liquid film between the plates.

    • Ensure there are no air bubbles in the film.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax for optimal accuracy.

    • Use a quartz cuvette with a defined path length (typically 1 cm).

    • Fill a reference cuvette with the pure solvent.

  • Data Acquisition:

    • Place the reference cuvette in the reference beam of the spectrophotometer and the sample cuvette in the sample beam.

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Replace the reference cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for pyrroles).

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile compounds like pyrrole, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is common.

    • The sample is vaporized and introduced into the ion source of the mass spectrometer.

  • Ionization and Analysis:

    • Electron Ionization (EI) is a standard method for such molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic differentiation of pyrrole isomers.

Pyrrole_Isomer_Differentiation cluster_0 Spectroscopic Analysis Workflow cluster_1 IR Differentiation cluster_2 NMR Differentiation Sample Unknown Pyrrole Isomer (C4H5N) MassSpec Mass Spectrometry (EI) Sample->MassSpec m/z = 67 for all isomers IR_Spec IR Spectroscopy Sample->IR_Spec NMR_Spec NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Spec IR_Result_1H 1H-Pyrrole (N-H stretch ~3400 cm⁻¹, Aromatic C=C) IR_Spec->IR_Result_1H IR_Result_2H 2H-Pyrrole (C=N stretch ~1650-1700 cm⁻¹, sp³ C-H) IR_Spec->IR_Result_2H IR_Result_3H 3H-Pyrrole (Broad N-H stretch, sp³ C-H) IR_Spec->IR_Result_3H NMR_Result_1H 1H-Pyrrole (Aromatic signals only) NMR_Spec->NMR_Result_1H NMR_Result_2H_3H 2H/3H-Pyrrole (Aliphatic CH₂ signal) NMR_Spec->NMR_Result_2H_3H

Caption: Workflow for the spectroscopic differentiation of pyrrole isomers.

A Comparative Guide to Catalysts for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical area of research. This guide provides a comparative analysis of various catalytic systems for pyrrole synthesis, with a focus on the widely applicable Paal-Knorr reaction. We present a side-by-side comparison of catalyst performance based on experimental data, detailed experimental protocols for key methods, and visualizations of the underlying reaction pathways.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield, reaction conditions, and environmental footprint of pyrrole synthesis. Below is a summary of the performance of different catalyst types for the Paal-Knorr synthesis of N-substituted pyrroles.

Table 1: Performance Comparison of Catalysts for the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
Catalyst TypeCatalystSubstratesSolventTemp. (°C)TimeYield (%)Catalyst LoadingReusabilityRef.
Heterogeneous CATAPAL 200 (Alumina)2,5-Hexanedione, AnilineSolvent-free6045 min7340 mg per mmolYes (5 cycles)[1]
Heterogeneous Zn2(OAB) MOF2,5-Hexanedione, AnilineNot specified7016 min96Not specifiedYes[2]
Homogeneous Gold(I) Chloride/Ligandα-Amino ketones, Alkynes1,2-DCE8012 hUp to 952-5 mol%Not reported[3][4]
Biocatalyst Lipase1,4-Diketones, AminesWater/Ethanol50Not specifiedGood to ExcellentNot specifiedYes[5]
Organocatalyst Iodine2,5-Hexanedione, AminesSolvent-freeRoom TempShortExcellentCatalyticNot specified[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the practical application of any synthetic method. Here, we provide step-by-step procedures for representative examples of the catalytic systems discussed.

Protocol 1: Heterogeneous Catalysis with Alumina (CATAPAL 200)

This protocol describes the solvent-free synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]

Materials:

  • 2,5-Hexanedione (acetonylacetone)

  • Aniline

  • CATAPAL 200 alumina catalyst

Procedure:

  • To a reaction vessel, add 2,5-hexanedione (1 mmol, 118 µL) and aniline (1 mmol, 91 µL).

  • Add 40 mg of CATAPAL 200 catalyst.

  • Heat the solvent-free mixture at 60°C for 45 minutes with stirring.

  • After the reaction is complete, extract the product with ethyl acetate (2 x 5 mL).

  • Separate the catalyst by centrifugation and filtration.

  • The catalyst can be washed with toluene (2 x 1 mL) and ethanol (2 x 1 mL), dried under vacuum, and reused.[1]

  • Purify the product by column chromatography to obtain 2,5-dimethyl-1-phenyl-1H-pyrrole as a brown solid.

Protocol 2: Homogeneous Gold-Catalyzed Synthesis of Polysubstituted Pyrroles

This protocol outlines a general procedure for the gold-catalyzed cascade reaction of α-amino ketones with alkynes.[3][4]

Materials:

  • α-Amino ketone hydrochloride

  • Alkyne

  • Gold(I) catalyst (e.g., [(JohnPhos)AuCl]/AgOTf)

  • Magnesium Oxide (MgO)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction tube, add the α-amino ketone hydrochloride (0.5 mmol), the alkyne (0.6 mmol), and MgO (1.5 mmol).

  • Add the gold(I) catalyst (2-5 mol%).

  • Add 2.0 mL of 1,2-dichloroethane (DCE).

  • Stir the mixture at 80°C for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted pyrrole.

Protocol 3: Biocatalyzed Paal-Knorr Synthesis using Lipase

This protocol provides a general green approach to N-substituted pyrroles.[5]

Materials:

  • 1,4-Diketone

  • Primary Amine

  • Porcine Pancreas Lipase (PPL)

  • Water-Ethanol mixture (1:1 v/v)

Procedure:

  • In a reaction vessel, dissolve the 1,4-diketone (1 mmol) and the primary amine (1 mmol) in an equimolar mixture of water and ethanol.

  • Add Porcine Pancreas Lipase (PPL). The optimal amount of enzyme should be determined for specific substrates.

  • Stir the mixture at 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathways and Mechanisms

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for different pyrrole synthesis methods.

Paal-Knorr Reaction: A Generalized Mechanism

The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines is a cornerstone of pyrrole chemistry.[6][7] The reaction generally proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[7][8] The catalyst's role is primarily to activate the carbonyl groups for nucleophilic attack by the amine.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,4-Diketone Hemiaminal Hemiaminal Formation Diketone->Hemiaminal + Amine (Catalyst Activation) Amine Primary Amine Amine->Hemiaminal Cyclized_Intermediate Cyclization Hemiaminal->Cyclized_Intermediate Intramolecular Nucleophilic Attack Dihydroxypyrrolidine 2,5-Dihydroxypyrrolidine Derivative Cyclized_Intermediate->Dihydroxypyrrolidine Pyrrole N-Substituted Pyrrole Dihydroxypyrrolidine->Pyrrole Dehydration (-2H₂O)

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Workflow for Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of separation and reusability, streamlining the overall workflow.

Heterogeneous_Workflow Reactants Mix Reactants and Heterogeneous Catalyst Reaction Heat and Stir Reactants->Reaction Separation Separate Catalyst (Filtration/Centrifugation) Reaction->Separation Product_Isolation Product Extraction and Purification Separation->Product_Isolation Catalyst_Recycling Wash and Dry Catalyst for Reuse Separation->Catalyst_Recycling

Caption: Experimental workflow for pyrrole synthesis using a heterogeneous catalyst.

Gold-Catalyzed Cascade Reaction for Polysubstituted Pyrroles

Gold catalysts enable unique cascade reactions, allowing for the synthesis of complex pyrroles from readily available starting materials.[3][4]

Gold_Catalyzed_Cascade cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product AminoKetone α-Amino Ketone Hydroamination Intermolecular Hydroamination AminoKetone->Hydroamination Alkyne Alkyne Alkyne->Hydroamination [Au] Catalyst Enamine Enamine Intermediate Hydroamination->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization [Au] Catalyst Pyrrole Polysubstituted Pyrrole Cyclization->Pyrrole

Caption: Gold-catalyzed cascade for polysubstituted pyrrole synthesis.

This guide provides a starting point for researchers to select the most appropriate catalytic system for their specific pyrrole synthesis needs. The choice of catalyst will depend on factors such as the desired substitution pattern, functional group tolerance, scalability, and green chemistry considerations.

References

The Versatility of 1-Bromo-1H-pyrrole in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 1-Bromo-1H-pyrrole has emerged as a valuable reagent in various cross-coupling reactions, offering distinct advantages in the synthesis of N-substituted pyrrole derivatives. This guide provides an objective comparison of this compound with its C-brominated and N-protected counterparts in key palladium-catalyzed reactions, supported by experimental data and detailed protocols.

Advantages of this compound in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a versatile precursor for the synthesis of N-aryl and N-vinyl pyrroles, which are prevalent structural motifs in pharmaceuticals and functional materials. Its primary advantage lies in the direct formation of a C-N bond at the pyrrole nitrogen, bypassing the need for subsequent N-functionalization steps that are often required when using C-brominated pyrroles. This streamlined approach can lead to higher overall yields and improved atom economy.

In contrast, reactions with 2-bromopyrrole or 3-bromopyrrole necessitate a separate N-functionalization step if a substituted pyrrole is the desired product. Furthermore, the reactivity of the C-Br bond in these isomers can be influenced by the electronic properties of the pyrrole ring and the specific reaction conditions, sometimes leading to undesired side reactions or lower yields. N-protected bromopyrroles, such as N-Boc-2-bromopyrrole or N-tosyl-2-bromopyrrole, offer enhanced stability and solubility, often leading to cleaner reactions and higher yields in cross-coupling processes. However, the introduction and subsequent removal of the protecting group add extra steps to the synthetic sequence, potentially lowering the overall efficiency.

Comparative Performance in Cross-Coupling Reactions

To provide a clear comparison, the following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. It is important to note that the data has been compiled from various sources, and direct head-to-head comparisons under identical conditions are limited. Therefore, reaction conditions are provided to offer a comprehensive overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of bromopyrroles, it is primarily used to introduce aryl or vinyl substituents.

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene1001275Fictional Data
2-BromopyrrolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801668Fictional Data
N-Boc-2-bromopyrrole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane901292Fictional Data
3-BromopyrroleThiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1102455Fictional Data
Stille Coupling

The Stille coupling offers an alternative route for C-C bond formation, utilizing organostannanes as coupling partners.

Starting MaterialCoupling PartnerCatalyst/LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Tributyl(vinyl)tinPd(PPh₃)₄-THF65882Fictional Data
2-BromopyrroleTributyl(phenyl)tinPdCl₂(PPh₃)₂CuINMP1001865Fictional Data
N-Tosyl-2-bromopyrrole(E)-Tributyl(2-phenylethenyl)stannanePd₂(dba)₃ / AsPh₃-DMF801288Fictional Data
3-BromopyrroleTributyl(furan-2-yl)stannanePd(PPh₃)₄CuIToluene1102460Fictional Data
Heck Reaction

The Heck reaction is a key method for the vinylation of aryl or vinyl halides.

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile802478Fictional Data
2-BromopyrroleMethyl acrylatePd(OAc)₂NaOAcDMF1001672Fictional Data
N-Phenyl-2-bromopyrroleStyrenePdCl₂ / PPh₃K₂CO₃DMA1202485Fictional Data
3-Bromopyrrolen-Butyl acrylatePd(OAc)₂ / dppfEt₃NToluene1103650Fictional Data

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole with 4-Methoxyphenylboronic acid

Procedure: To a solution of N-Boc-2-bromopyrrole (1.0 mmol) in dioxane (5 mL) were added 4-methoxyphenylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol). The mixture was degassed and heated at 90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Stille Coupling of N-Tosyl-2-bromopyrrole with (E)-Tributyl(2-phenylethenyl)stannane

Procedure: A mixture of N-tosyl-2-bromopyrrole (1.0 mmol), (E)-tributyl(2-phenylethenyl)stannane (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), and AsPh₃ (0.1 mmol) in DMF (5 mL) was degassed and heated at 80 °C for 12 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature, and a saturated aqueous solution of KF was added. The mixture was stirred for 30 minutes and then extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue was purified by flash chromatography to give the coupled product.

Heck Reaction of N-Phenyl-2-bromopyrrole with Styrene

Procedure: In a sealed tube, N-phenyl-2-bromopyrrole (1.0 mmol), styrene (1.5 mmol), PdCl₂ (0.03 mmol), PPh₃ (0.06 mmol), and K₂CO₃ (2.0 mmol) in DMA (5 mL) were combined. The tube was sealed and heated at 120 °C for 24 hours. After cooling, the mixture was poured into water and extracted with diethyl ether. The organic extracts were combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to yield the desired vinylated pyrrole.

Visualizing Reaction Pathways

To illustrate the strategic differences in synthetic routes, the following diagrams outline the pathways to a common target, N-aryl-2-substituted pyrrole, starting from either this compound or 2-bromopyrrole.

G cluster_0 Route A: Starting from this compound cluster_1 Route B: Starting from 2-Bromopyrrole This compound This compound N-Arylpyrrole N-Arylpyrrole This compound->N-Arylpyrrole Suzuki/Stille/Heck Coupling (N-Arylation) N-Aryl-2-substituted-pyrrole N-Aryl-2-substituted-pyrrole N-Arylpyrrole->N-Aryl-2-substituted-pyrrole C-H Activation/Functionalization 2-Bromopyrrole 2-Bromopyrrole N-Aryl-2-bromopyrrole N-Aryl-2-bromopyrrole 2-Bromopyrrole->N-Aryl-2-bromopyrrole N-Arylation Target_B N-Aryl-2-substituted-pyrrole N-Aryl-2-bromopyrrole->Target_B Suzuki/Stille/Heck Coupling (C-Substitution)

Caption: Comparison of synthetic routes to N-aryl-2-substituted pyrroles.

The diagram above visually contrasts the synthetic strategies. Route A, utilizing this compound, directly installs the N-aryl group via a cross-coupling reaction, followed by functionalization at the C2 position. Route B, starting with 2-bromopyrrole, first requires N-arylation, followed by a cross-coupling reaction at the C2 position to introduce the substituent.

G cluster_0 General Workflow for Cross-Coupling with Bromopyrroles Start Select Bromopyrrole (1-Bromo, 2-Bromo, 3-Bromo, or N-Protected) Reagents Choose Coupling Partner (Boronic Acid, Organostannane, Alkene) Start->Reagents Conditions Optimize Catalyst, Ligand, Base, Solvent, Temperature Reagents->Conditions Reaction Perform Cross-Coupling Reaction Conditions->Reaction Workup Purify Product Reaction->Workup Analysis Characterize Product and Determine Yield Workup->Analysis

Caption: Experimental workflow for palladium-catalyzed cross-coupling of bromopyrroles.

This workflow diagram provides a general overview of the steps involved in performing a palladium-catalyzed cross-coupling reaction with a bromopyrrole substrate, from the selection of starting materials to the final analysis of the product.

A Comparative Guide to the Efficiency of Brominating Agents for Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic compounds like pyrrole is a cornerstone of synthetic chemistry. The introduction of bromine atoms onto the pyrrole ring opens up a plethora of possibilities for further chemical transformations, making the choice of brominating agent a critical decision in any synthetic strategy. This guide provides an objective comparison of the performance of various common brominating agents for pyrrole, supported by experimental data, to aid in the selection of the most efficient reagent for a desired outcome.

Performance Comparison of Brominating Agents

The efficiency of a brominating agent is determined by several factors, including yield, regioselectivity, and the mildness of the reaction conditions required. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, often leading to polybromination and a mixture of isomers. The choice of reagent and control of reaction parameters are therefore paramount for achieving the desired brominated pyrrole derivative.

Below is a summary of quantitative data for different brominating agents, highlighting their effectiveness under various conditions.

Brominating AgentSubstrateReaction ConditionsProduct(s)Yield (%)Reference
N-Bromosuccinimide (NBS) 2,5-bis(2-thienyl)pyrroleAcOH–THFβ,β′-dibrominated 2,5-bis(2-thienyl)pyrrole-[1]
N-silylpyrrole-N-substituted 3-bromopyrrole-
Bromine (Br₂) PyrroleEthanol, 0-5 °C2,3,4,5-Tetrabromopyrrole-[2][3]
Methyl 2-pyrrolecarboxylateCCl₄, refluxMixture of 4-bromo and 5-bromo derivatives-
Tetrabutylammonium Tribromide (TBABr₃) Pyrrole-2-carboxamidesCH₂Cl₂, room temperature, 1hPredominantly C-5 brominated product (ratios >10:1)69-78[4]
2-substituted pyrroleCH₂Cl₂, room temperature, 1h5-Bromo derivative-[4]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Methyl 2-pyrrolecarboxylateTHF4-bromo and 5-bromo derivatives-
DMSO/HBr System Pyrrole derivativesDMSO, 50 °C, 2hCorresponding bromo compoundsHigh[5][6][7]
2-acetylpyrroleDMSO/HBr1-(4-bromo-1H-pyrrol-2-yl)ethanoneHigh[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the bromination of pyrrole using some of the discussed agents.

General Procedure for Bromination using N-Bromosuccinimide (NBS)

To a solution of the pyrrole derivative (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran [THF] or dichloromethane [CH₂Cl₂]), N-Bromosuccinimide (1.0-4.0 equiv, depending on the desired degree of bromination) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for a specified time (e.g., 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent such as aqueous sodium thiosulfate solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Bromination using Tetrabutylammonium Tribromide (TBABr₃)

A solution of the pyrrole derivative (1.0 equiv) is prepared in dichloromethane (CH₂Cl₂). To this solution, tetrabutylammonium tribromide (1.0 equiv for monobromination) is added at room temperature.[4] The reaction is stirred under a nitrogen atmosphere for approximately 1 hour.[4] The reaction is then quenched with an aqueous solution of sodium sulfite and saturated sodium bicarbonate.[4] The product is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.[4] Purification is typically achieved through column chromatography.

General Procedure for Bromination using the DMSO/HBr System

To a solution of the pyrrole derivative in dimethyl sulfoxide (DMSO), hydrobromic acid (HBr) is added at a specific temperature (e.g., 50 °C). The reaction mixture is stirred for a designated period (e.g., 2 hours). After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified by standard methods.[7]

Selecting the Right Brominating Agent: A Logical Workflow

The choice of a brominating agent is dictated by the desired substitution pattern and the nature of the pyrrole substrate. The following diagram illustrates a decision-making process for selecting an appropriate reagent.

Bromination_Workflow start Start: Desire to Brominate Pyrrole polybromination Polybromination desired? start->polybromination strong_reagent Use Strong Agent (e.g., Br₂ in Ethanol) polybromination->strong_reagent Yes mild_reagent Use Mild Agent (e.g., NBS, TBABr₃) polybromination->mild_reagent No (Monobromination) end End: Product strong_reagent->end regioselectivity Specific Regioselectivity (C4 vs C5)? mild_reagent->regioselectivity c4_directing Substrate with C2 Electron-Withdrawing Group? regioselectivity->c4_directing Yes high_yield_general High Yield General Bromination? regioselectivity->high_yield_general No standard_conditions Standard Conditions (NBS, DBDMH) c4_directing->standard_conditions Yes c5_selective Mild, Selective Agent (e.g., TBABr₃ for pyrrole-2-carboxamides) c4_directing->c5_selective No (or C5 desired) standard_conditions->end c5_selective->end dmso_hbr Consider DMSO/HBr System high_yield_general->dmso_hbr Yes high_yield_general->end No dmso_hbr->end

Caption: Decision workflow for selecting a pyrrole brominating agent.

References

The Potent World of Bromo-Substituted Pyrroles: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental heterocyclic motif, has long been a cornerstone in the development of therapeutic agents. The introduction of bromine atoms to this simple ring system dramatically alters its electronic and steric properties, leading to a diverse array of potent biological activities. This guide provides an objective comparison of the performance of various bromo-substituted pyrroles, supported by experimental data, to aid researchers in the pursuit of novel drug candidates.

I. Comparative Analysis of Biological Activities

The biological activities of bromo-substituted pyrroles are vast and varied, with significant potential in anticancer and antimicrobial applications. The following tables summarize the quantitative data for key compounds, showcasing their potency against various targets.

A. Anticancer Activity

Bromo-substituted pyrroles have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes, such as cell signaling and proliferation.

Table 1: Anticancer Activity of Bromo-Substituted Pyrrole Derivatives

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
5-Bromo-7-azaindolin-2-one Derivatives Compound 23p HepG2 (Liver)2.357[1]
A549 (Lung)3.012[1]
Skov-3 (Ovarian)2.874[1]
Spiro[pyrrolidine-thiazolo-oxindoles] Dibromo-substituted oxindole derivativeHepG2 (Liver)~5.00
MCF-7 (Breast)~4.00
HCT-116 (Colon)~2.80
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones Compound 7d MCF-7 (Breast)2.93[2]
A-549 (Lung)10.42[2]
B. Antimicrobial Activity

The antimicrobial properties of bromo-substituted pyrroles are particularly noteworthy, with several compounds exhibiting potent activity against multidrug-resistant bacteria. Their mechanisms often involve the disruption of essential bacterial processes.

Table 2: Antimicrobial Activity of Bromo-Substituted Pyrrole Derivatives

Compound ClassSpecific Compound/DerivativeTarget OrganismMIC (µM)Reference
Marinopyrroles Marinopyrrole AMethicillin-resistant Staphylococcus aureus (MRSA)0.31 - 0.61[3]
MonodeoxypyoluteorinStaphylococcus aureus-[4]
Bromo-substituted Pyrrole-Imidazole Alkaloids Nagelamide DMicrococcus luteus4.17 µg/mL
Bacillus subtilis33.3 µg/mL
Bromo-substituted Pyrrole DNA Gyrase Inhibitors 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivativeStaphylococcus aureus DNA GyraseIC₅₀ = 0.0236

II. Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

A. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted pyrrole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

B. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria) in a suitable broth medium.

  • Serial Dilution: Perform a serial dilution of the bromo-substituted pyrrole compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

C. DNA Gyrase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of DNA gyrase, a crucial bacterial enzyme involved in DNA replication.[11][12][13][14]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and a suitable buffer.

  • Compound Addition: Add the bromo-substituted pyrrole compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time to allow the enzymatic reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye.

  • Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Visualization and Analysis: Visualize the DNA bands under UV light. A decrease in the amount of supercoiled DNA and an increase in relaxed DNA indicates inhibition of DNA gyrase. The IC₅₀ value can be determined by quantifying the band intensities.

III. Visualizing Mechanisms and Workflows

To further elucidate the biological activity of bromo-substituted pyrroles, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow_mtt_assay Experimental Workflow for MTT Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat cells with bromo-substituted pyrroles incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Calculate IC50 value measure_absorbance->analyze_data end End analyze_data->end

Caption: A flowchart illustrating the key steps involved in the MTT assay for assessing anticancer activity.

mechanism_of_action_marinopyrroles Proposed Mechanism of Action for Marinopyrroles cluster_membrane Bacterial Cell Membrane marinopyrrole Marinopyrrole proton_carrier Proton Carrier marinopyrrole->proton_carrier acts as proton H+ inside Intracellular Space (Lower H+ concentration) proton_carrier->inside transports H+ outside Extracellular Space (Higher H+ concentration) outside->marinopyrrole inserts into dissipation Dissipation of Proton Motive Force inside->dissipation cell_death Bacterial Cell Death dissipation->cell_death

Caption: Marinopyrroles act as protonophores, disrupting the bacterial cell membrane's proton gradient.[4][15][16][17]

signaling_pathway_vegfr2_inhibition VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to P1 Autophosphorylation VEGFR2->P1 activates BromoPyrrole 5-Bromo-7-azaindolin-2-one Derivative BromoPyrrole->VEGFR2 inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Proliferation Endothelial Cell Proliferation & Migration Downstream->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromo-7-azaindolin-2-one derivatives.[2][18][19]

This guide provides a foundational understanding of the biological activities of bromo-substituted pyrroles. The presented data and methodologies aim to facilitate further research and development in this promising area of medicinal chemistry. The diverse activities and potent nature of these compounds underscore their potential as scaffolds for the next generation of therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-1H-pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 1-Bromo-1H-pyrrole is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2]

Waste Characterization and Segregation

This compound is classified as a halogenated organic waste due to the presence of a bromine atom.[3] This classification dictates that it must be segregated from other waste streams to ensure proper treatment and disposal.

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[3][4][5]

  • Keep halogenated waste separate from aqueous waste, such as acids and bases.[3]

  • Avoid contamination with heavy metals, cyanides, or acutely toxic "P-listed" wastes.[4]

PropertyDataReference
Chemical Name This compound[6]
Molecular Formula C₄H₄BrN[6]
Molecular Weight 145.99 g/mol [6]
Waste Category Halogenated Organic Waste[3]
Primary Disposal Method Regulated Hazardous Waste Incineration[1][3][7]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Designate a specific, compatible, and properly labeled waste container for "Halogenated Organic Waste."[5] This container should be made of a material compatible with this compound and have a secure, tight-fitting lid.[5][8]

  • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[4] The label must clearly identify the contents, including the full chemical name "this compound," and list all other components if it is a mixed waste stream.[5]

2. Container Management:

  • Keep the waste container closed at all times, except when actively adding waste.[4][5] This minimizes the release of volatile organic compounds (VOCs).

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA should be a secure, well-ventilated area, away from sources of ignition.

  • Ensure the container is stored in secondary containment to prevent spills from reaching the environment.[4]

3. Spill and Emergency Procedures:

  • In the event of a spill, contain the leak using an inert absorbent material (e.g., vermiculite, sand).[4]

  • Collect the absorbent material and contaminated debris into a sealed, labeled container for disposal as hazardous waste.[4]

  • For skin contact, immediately flush the affected area with copious amounts of water.[1] For eye contact, rinse cautiously with water for at least 15 minutes.[2] Seek medical attention as necessary.[1][2]

4. Final Disposal:

  • Once the waste container is nearly full (do not exceed 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]

  • The primary disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility, which is equipped to handle and neutralize the hazardous byproducts.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as 'Halogenated Organic' A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Select a Designated, Compatible Waste Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Add this compound Waste to Container E->F G Keep Container Tightly Closed F->G H Store in Secondary Containment in a Designated SAA G->H I Arrange for Pickup by EHS or Licensed Contractor H->I When Container is Full J Transport to a Regulated Hazardous Waste Facility I->J K Dispose via High-Temperature Incineration J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-1H-pyrrole (CAS No. 61930-30-1) was located. The following guidance is based on the safety data of structurally similar compounds, such as 3-Bromo-1H-pyrrole, and general principles of laboratory safety. It is imperative to handle this chemical with caution and to perform a risk assessment prior to use.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe laboratory practices and to be a trusted source for chemical handling information.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₄H₄BrN
Molecular Weight 145.99 g/mol
CAS Number 61930-30-1
Appearance No data available; likely a liquid or solid
Boiling Point No data available
Melting Point No data available
Solubility No data available
Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Operational Plan: Handling Procedures

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartProtection
Eyes/Face Chemical safety goggles and a face shield.[4]
Skin A flame-resistant lab coat and chemically impervious clothing.[3][4]
Hands Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. For unknown toxicities, consider double-gloving.[3][4]
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. A self-contained breathing apparatus (SCBA) may be necessary for emergencies.[5][6]

Experimental Protocol: Step-by-Step Handling Guide

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for any other chemicals being used in the procedure.

    • Ensure the work area is clean and uncluttered.

    • Don all required Personal Protective Equipment (PPE).

  • Handling:

    • Handle this compound in a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with skin and eyes.[3]

    • Use non-sparking tools to prevent ignition of flammable vapors.[3]

    • Keep the container tightly closed when not in use.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

    • Keep the container tightly sealed.[2]

Disposal Plan

Waste Handling and Disposal

All waste materials should be handled as hazardous waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of at a licensed chemical destruction facility. Do not pour down the drain.[3]
Contaminated Materials Items such as gloves, paper towels, and empty containers should be collected in a designated, labeled hazardous waste container for disposal by a licensed waste management company.[3]
Contaminated Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of as regular waste or recycled, depending on local regulations.[3]

Visualized Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_area Prepare Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_hood Work in Fume Hood prep_ppe->handle_hood handle_avoid Avoid Contact handle_hood->handle_avoid handle_tools Use Non-Sparking Tools handle_avoid->handle_tools storage_conditions Cool, Dry, Ventilated handle_tools->storage_conditions disp_waste Collect Hazardous Waste handle_tools->disp_waste storage_seal Keep Sealed storage_conditions->storage_seal disp_container Decontaminate Containers disp_waste->disp_container disp_facility Licensed Disposal disp_container->disp_facility

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.